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7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Documentation Hub

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  • Product: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
  • CAS: 923282-41-1

Core Science & Biosynthesis

Foundational

Chemical Properties of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

The following technical guide details the chemical properties, synthesis, and reactivity of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., CDK, JAK) an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., CDK, JAK) and purine nucleoside analogs.

Technical Guide for Drug Discovery & Medicinal Chemistry

Physicochemical Profile & Identification

This compound represents a specific regioisomer of the pyrazolo[4,3-d]pyrimidine class, distinguished by the methylation at the N2 position of the pyrazole ring. This structural nuance significantly alters its electronic distribution and solubility profile compared to its N1-methyl isomer (CAS 923282-39-7) or the unsubstituted core.

Core Identity Data
PropertySpecification
CAS Registry Number 923282-41-1
IUPAC Name 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), DMF, Dichloromethane; Sparingly soluble in water
Melting Point 168–172 °C (Decomposition often observed >200 °C)
pKa (Calculated) ~2.5 (Pyrimidine N), making it a weak base
LogP ~1.2 (Moderate lipophilicity, suitable for cell permeability)
Structural Significance

The 7-chloro substituent serves as a highly reactive electrophilic "warhead" for Nucleophilic Aromatic Substitution (SNAr), while the 2-methyl group locks the tautomeric state of the pyrazole ring, preventing the N-H acidity associated with the parent heterocycle. This regiochemistry is critical; the N2-methyl isomer typically exhibits a distinct hydrogen-bonding network in protein active sites compared to the N1-methyl variant.

Synthetic Routes & Regiochemistry[6][7]

The synthesis of 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is non-trivial due to the need for strict regiocontrol between the N1 and N2 positions.

Primary Synthetic Pathway (Cyclization Strategy)

This route avoids the ambiguity of methylating the bicyclic core by installing the methyl group early on the pyrazole precursor.

  • Precursor Formation: Reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (or ester) leads to the N1 isomer. To get the N2-methyl core (which corresponds to 1-methyl-5-nitropyrazole derivatives in some nomenclatures, or requires specific hydrazines), a common approach uses methylhydrazine with specific diketone or cyano-enol ethers, though selectivity varies.

  • Ring Closure: The pyrazole intermediate is reacted with urea or formamide to close the pyrimidine ring, yielding the 7-hydroxy (or 7-one) intermediate.

  • Chlorination: The 7-hydroxy group is converted to the 7-chloro derivative using Phosphorus Oxychloride (POCl₃) .[1]

Regioselective Methylation (Alternative)

Direct methylation of 7-chloro-1H-pyrazolo[4,3-d]pyrimidine often yields a mixture of N1 and N2 isomers.

  • Conditions: MeI, K₂CO₃, DMF.

  • Outcome: Typically a mixture where separation by column chromatography is required.[2] The N2-methyl isomer (CAS 923282-41-1) is often less polar than the N1-methyl isomer.

Synthesis Start 4-Amino-1-methyl-1H-pyrazole -3-carboxamide Cyclization Cyclization (Formamide/Urea, 180°C) Start->Cyclization Ring Fusion Intermediate 2-Methyl-2H-pyrazolo[4,3-d] pyrimidin-7(6H)-one Cyclization->Intermediate Formation of Pyrimidone Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Deoxychlorination Product 7-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine (CAS 923282-41-1) Chlorination->Product Final Isolation

Figure 1: Step-wise synthesis of the 7-chloro-2-methyl core via the pyrimidone intermediate.

Chemical Reactivity & Applications[8][9]

The reactivity of this scaffold is dominated by the C7-Chlorine atom. It is a vinylogous imidoyl chloride, making it highly susceptible to nucleophilic attack.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the primary method for library generation. The chloride is easily displaced by primary and secondary amines, thiols, and alkoxides.

  • Mechanism: Addition-Elimination.

  • Reactivity Order: Thiols > Primary Amines > Secondary Amines > Alcohols.

  • Conditions: Typically requires a base (DIPEA, Et₃N) in a polar aprotic solvent (THF, DMF, DMSO) at elevated temperatures (60–100 °C).

B. Palladium-Catalyzed Cross-Coupling

The C7-Cl bond can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups directly, although SNAr is preferred for amination due to lower cost and metal-free conditions.

C. C3-Functionalization

The C3 position of the pyrazole ring is relatively electron-rich and can undergo electrophilic halogenation (e.g., iodination with NIS) allowing for further elaboration via Sonogashira coupling.

Experimental Protocol: SNAr Derivatization

Objective: Synthesis of a 7-amino-substituted derivative (General Protocol).

Materials
  • Substrate: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol

Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (100 mg, 0.59 mmol) in IPA (3 mL).

  • Addition: Add the amine nucleophile (0.71 mmol) followed by DIPEA (0.2 mL, 1.18 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Cl-core) typically elutes earlier than the amino-product.

  • Work-up:

    • Cool the mixture to room temperature.

    • Precipitation: If the product precipitates, filter the solid, wash with cold IPA and diethyl ether.

    • Extraction: If soluble, dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Validation Criteria (Self-Validating)
  • LC-MS: Disappearance of parent mass (M+H = 169/171, 3:1 ratio) and appearance of product mass.

  • 1H NMR: Loss of the downfield pyrimidine proton shift (if C7-H interaction changes) and appearance of amine N-H signals.

Reactivity cluster_reactions Divergent Synthesis Pathways Core 7-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine Amine Product A: 7-Amino Derivative (Kinase Inhibitor Scaffold) Core->Amine SNAr (R-NH2, DIPEA, 80°C) Aryl Product B: 7-Aryl Derivative (Biaryl System) Core->Aryl Suzuki (Ar-B(OH)2, Pd(PPh3)4) Thiol Product C: 7-Thioether (Metabolic Probe) Core->Thiol SNAr (R-SH, K2CO3)

Figure 2: Divergent reactivity profile of the 7-chloro core.

References

  • Regioselective Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: Synthesis and biological evaluation of novel N1-methyl pyrazolo[4,3-d]pyrimidines.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • CAS Registry & Chemical Data

    • Title: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923282-41-1) Entry.[3][4][5][6][7]

    • Source: ChemicalBook / BLD Pharm.[7]

  • Kinase Inhibitor Applications (CDK/JAK)

    • Title: 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases.[2][8][9]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Nucleophilic Substitution Protocols

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine (Analogous Chemistry).[10]

    • Source: Preprints.org.
    • URL:[Link]

Sources

Exploratory

7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS number and identifiers

Topic: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS number and identifiers Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals Advanced Scaffold Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS number and identifiers Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Advanced Scaffold Analysis for Kinase and Integrin Inhibitor Development

Executive Summary

7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 923282-41-1) is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[1][2][3] Distinct from its N1-methyl isomer, this N2-methylated scaffold serves as a critical building block for Microtubule Targeting Agents (MTAs) and Integrin Inhibitors (specifically


 antagonists for pulmonary fibrosis). Its chemical utility lies in the electrophilic C7-chlorine atom, which facilitates rapid Nucleophilic Aromatic Substitution (

), allowing for the modular construction of complex pharmaceutical libraries.

Chemical Identity & Identifiers

ParameterTechnical Specification
Chemical Name 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
CAS Number 923282-41-1
Isomer Distinction N2-Isomer (Note: N1-isomer is CAS 923282-39-7)
Molecular Formula

Molecular Weight 168.58 g/mol
SMILES Cn1ncc2c1nc(Cl)nc2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water
Melting Point ~130–135 °C (Isomer dependent, requires verification)

Structural Analysis & Isomerism

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of purine. The position of the methyl group significantly alters the electronic properties and binding geometry of the final drug candidate.

  • N2-Methyl (Target): The methyl group is located on the nitrogen adjacent to the bridgehead carbon in the pyrazole ring. This configuration is often preferred for specific binding pockets in integrin and tubulin targets.

  • N1-Methyl (Byproduct/Alternative): The methyl group is on the nitrogen distal to the bridgehead. This is the more thermodynamically stable isomer in some synthetic routes but possesses distinct pharmacological activity.

Critical Quality Attribute (CQA): Commercial samples must be analyzed via NOESY NMR to confirm N2-regiochemistry, as the N1 and N2 isomers have similar retention times on standard C18 HPLC columns.

Synthetic Utility & Production

The synthesis of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the construction of the fused ring system followed by functionalization. A common robust route involves the alkylation of the parent scaffold, followed by chromatographic separation of regioisomers.

Core Synthesis Workflow
  • Scaffold Formation: Cyclization of 4-aminopyrazole-3-carboxylate derivatives to form 7-hydroxy-pyrazolo[4,3-d]pyrimidine (or the -7-one tautomer).

  • Chlorination: Conversion of the 7-hydroxy group to 7-chloro using Phosphorus Oxychloride (

    
    ).
    
  • Methylation: Alkylation with Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ). This step is non-regioselective , yielding a mixture of N1-methyl and N2-methyl isomers.
  • Purification: Separation of the N2-isomer (Target) from the N1-isomer via silica gel chromatography or preparative HPLC.

Pathway Visualization (DOT)

SynthesisWorkflow Start 4-Amino-pyrazole precursor Cyclization Cyclization (Formamide/Heat) Start->Cyclization Core 7-Hydroxy-pyrazolo[4,3-d]pyrimidine Cyclization->Core Chlorination Chlorination (POCl3, Reflux) Core->Chlorination ChloroInt 7-Chloro-pyrazolo[4,3-d]pyrimidine Chlorination->ChloroInt Alkylation Methylation (MeI, Cs2CO3) ChloroInt->Alkylation Mixture Regioisomer Mixture (N1-Me + N2-Me) Alkylation->Mixture Separation Chromatographic Separation Mixture->Separation Target TARGET: N2-Methyl (CAS 923282-41-1) Separation->Target  Major/Minor Ratio  varies by condition Byproduct Byproduct: N1-Methyl (CAS 923282-39-7) Separation->Byproduct

Caption: Synthetic route illustrating the divergence of N1 and N2 isomers during the alkylation step.

Experimental Protocols

Caution: All procedures involve hazardous reagents (


, MeI). Work in a fume hood with appropriate PPE.
Protocol A: Nucleophilic Aromatic Substitution ( )

This is the primary reaction for attaching the scaffold to a drug pharmacophore.

Reagents:

  • 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 eq)[1][2][3][4][5][6]

  • Amine Nucleophile (e.g., Aniline derivative) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
    
    
  • Solvent: THF, Dioxane, or n-Butanol

Procedure:

  • Dissolution: Dissolve 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (e.g., 75 mg, 0.445 mmol) in THF (2 mL).

  • Addition: Add the amine nucleophile (1.1 eq) followed by

    
     (2.0 eq) or DIPEA.
    
  • Reaction: Heat the mixture to 70°C for 1–4 hours. Monitor via LC-MS for the disappearance of the starting material (m/z ~169).

  • Workup: Cool to room temperature. Concentrate in vacuo.

  • Purification: Purify the residue via Preparative HPLC (Water/Acetonitrile gradient) to yield the coupled product.

Mechanistic Insight: The nitrogen at position 2 increases the electron deficiency of the pyrimidine ring compared to the N1-isomer, potentially accelerating the


 reaction rate at the C7 position.

Applications in Drug Discovery[4]

Integrin Inhibitors ( )

The 2-methyl-pyrazolo[4,3-d]pyrimidine core is a validated scaffold for developing inhibitors of


 integrin, a target for Idiopathic Pulmonary Fibrosis (IPF). The scaffold provides a rigid hinge-binding motif that orients the rest of the molecule to interact with the RGD-binding pocket of the integrin.
Microtubule Targeting Agents (MTAs)

N2-methylated derivatives have shown potency in destabilizing microtubules. The steric bulk and orientation of the N2-methyl group are critical for fitting into the colchicine-binding site on tubulin, often showing superior activity compared to their N1-methyl counterparts.

Signaling Pathway Interaction

The following diagram illustrates the role of this scaffold in blocking downstream fibrosis pathways.

Pathway Drug Drug Candidate (2-Me-Pyrazolo Core) Target Integrin αvβ6 Drug->Target Inhibits TGFB TGF-β Activation Target->TGFB Promotes Smad Smad2/3 Phosphorylation TGFB->Smad Activates Fibrosis Fibrosis / Collagen Deposition Smad->Fibrosis Drives

Caption: Mechanism of action for integrin inhibitors utilizing the pyrazolo[4,3-d]pyrimidine scaffold.

Safety and Handling

  • Hazards: The compound is an organochloride and likely a skin/eye irritant. It may possess alkylating properties due to the reactive chloro-pyrimidine moiety.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for HCl/NOx.

References

  • Synthesis and Biological Evaluation of N1-methyl pyrazolo[4,3-d]pyrimidines. National Institutes of Health (NIH). Discusses the separation and activity of N1 vs N2 isomers in tubulin inhibition.

  • Amino acid compounds and methods of use (Patent US10793564B2).Google Patents. Details the specific use of 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine in

    
     coupling reactions for integrin inhibitors. 
    
  • 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Product Entry. ChemicalBook. Provides physical properties and CAS verification.

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Provides comparative synthetic strategies for pyrazolo-pyrimidine isomers.

Sources

Foundational

Foreword: The Pyrazolo[4,3-d]pyrimidine Core - A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Medicinal Chemistry Applications of Pyrazolo[4,3-d]pyrimidine Scaffolds Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of Pyrazolo[4,3-d]pyrimidine Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The pyrazolo[4,3-d]pyrimidine nucleus represents a quintessential "privileged scaffold" in medicinal chemistry. Its structure, a fusion of pyrazole and pyrimidine rings, serves as a bioisosteric analogue of the natural purine base, adenine.[1][2][3] This fundamental similarity allows it to mimic ATP and engage with the active sites of a vast array of enzymes, particularly protein kinases, which are pivotal regulators of cellular processes.[4] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and central nervous system (CNS) modulating effects, making it a cornerstone for the development of novel therapeutics.[1] This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile chemical entity.

The Molecular Architecture: Core Structure and Synthetic Foundations

The power of the pyrazolo[4,3-d]pyrimidine scaffold lies in its structural rigidity and the strategic placement of nitrogen atoms, which are crucial for forming key hydrogen bond interactions within the ATP-binding pockets of target proteins. The core can be systematically functionalized at several key positions (primarily C3, C5, and C7) to fine-tune potency, selectivity, and pharmacokinetic properties.

Caption: The core chemical structure of the pyrazolo[4,3-d]pyrimidine scaffold with standard numbering.

Synthetic strategies are typically convergent, allowing for modular assembly. The most common approaches involve either the construction of the pyrimidine ring onto a pre-functionalized pyrazole precursor (e.g., an o-aminocyanopyrazole) or, conversely, the formation of the pyrazole ring from a suitable pyrimidine derivative.[3][5] Microwave-assisted organic synthesis (MAOS) has also been effectively employed to reduce reaction times and improve yields.[3]

Therapeutic Frontiers: Targeting Disease with Pyrazolo[4,3-d]pyrimidines

The true value of this scaffold is revealed through its diverse applications across multiple therapeutic areas. The following sections detail its utility against major diseases, focusing on the underlying mechanisms and structure-activity relationships.

Oncology: A Multi-Pronged Attack on Cancer

The pyrazolo[4,3-d]pyrimidine framework is arguably most prominent in oncology, where its derivatives have been developed to inhibit a range of targets crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: CDKs are a family of serine/threonine kinases that form complexes with regulatory cyclin proteins to drive the cell cycle. Their deregulation is a hallmark of cancer. Pyrazolo[4,3-d]pyrimidine-based inhibitors act as ATP-competitive antagonists, binding to the kinase active site.[6][7] This inhibition prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest (typically at G1/S or G2/M phases) and the induction of apoptosis.[6] The core scaffold forms critical hydrogen bonds with the "hinge region" of the kinase (e.g., with the backbone of Leu83 in CDK2), anchoring the molecule in the active site.[6][7]

cluster_pathway Normal Cell Cycle Progression P43d Pyrazolo[4,3-d]pyrimidine Inhibitor CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin A) P43d->CDK_Cyclin Inhibits Arrest Cell Cycle Arrest Rb Retinoblastoma (Rb) Protein CDK_Cyclin->Rb Phosphorylates (pRb) E2F E2F Transcription Factors Rb->E2F Inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Apoptosis Apoptosis

Caption: Mechanism of pyrazolo[4,3-d]pyrimidine CDK inhibitors leading to cell cycle arrest.

Structure-Activity Relationships (SAR): The development of potent and selective CDK inhibitors has hinged on the systematic modification of the 3, 5, and 7 positions.

  • Position 7: Large, aromatic substituents, such as a [4-(pyrazol-1-yl)benzyl]amino or [4-(2-pyridyl)benzyl]amino moiety, are well-tolerated and often crucial for high potency.[6][8] These groups can form additional interactions in the wider active site.

  • Position 3: Small alkyl groups like isopropyl or cyclobutyl are generally favored for optimal fitting into a hydrophobic pocket.[6][8]

  • Position 5: This position allows for significant variation. Introduction of a sulfanyl group (-S-), which can be further alkylated, has been a successful strategy to enhance potency and modulate physicochemical properties.[6][8]

Table 1: Representative SAR Data for Pyrazolo[4,3-d]pyrimidine CDK2 Inhibitors

Compound ID C3-Substituent C5-Substituent C7-Substituent CDK2 IC₅₀ (nM) Ref
Example A Isopropyl -S-CH₃ [4-(2-pyridyl)benzyl]amino 48 [8]
Example B Isopropyl -S-CH₂CH₂NH₂ [4-(2-pyridyl)benzyl]amino 10 [8]

| Example C | Cyclobutyl | -S-CH₂CH₂NH₂ | [4-(pyrazol-1-yl)benzyl]amino | <10 (nM range) |[6] |

Mechanism of Action: Beyond kinases, certain pyrazolo[4,3-d]pyrimidines function as potent inhibitors of tubulin polymerization.[9] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. These agents bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[9] This disruption triggers the mitotic checkpoint, leading to cell cycle arrest in M-phase and subsequent apoptosis. Notably, some of these compounds have shown efficacy against multidrug-resistant cancer phenotypes, including those that overexpress βIII-tubulin or P-glycoprotein.[9]

Structure-Activity Relationships (SAR):

  • Scaffold Substitution: N1-methylation of the pyrazolo ring is a key feature in this class of compounds.[9]

  • Position 5: A 5-chloro substituent has been shown to enhance antitumor activity.[9]

  • Aromatic Moiety: A 3,4,5-trimethoxyphenyl group attached to the core is a common feature, mimicking the A-ring of colchicine. Modifications to this ring, such as replacing a 4'-methoxy with an ethoxy or adding a 3'-fluoro group, can further enhance potency in inhibiting colchicine binding.[9]

The scaffold has also been successfully adapted to create potent inhibitors of other oncogenic kinases.

  • VEGFR/FLT3 Inhibitors: Dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and FMS-like Tyrosine Kinase 3 (FLT3) have been developed for acute myeloid leukemia (AML).[10] A key structural motif involves a urea linker connecting a 4-phenoxy-pyrazolo[3,4-d]pyrimidine core to a substituted phenyl ring.[10]

  • EGFR Inhibitors: Derivatives have been designed to target both wild-type and mutant forms (e.g., T790M) of the Epidermal Growth Factor Receptor (EGFR), which is critical in non-small cell lung cancer.[11]

Anti-Inflammatory Applications: Quelling Pathological Inflammation

Mechanism of Action: Chronic inflammation underlies numerous diseases. Pyrazolo[4,3-d]pyrimidines have been developed as potent anti-inflammatory agents by targeting key inflammatory pathways. One major strategy involves inhibiting the overproduction of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2][12] This is achieved by suppressing signaling pathways such as the Toll-like receptor 4 (TLR4)/p38 pathway or by directly inhibiting the dimerization of inducible nitric oxide synthase (iNOS), a key enzyme in NO production.[2][12]

LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p38 MAPK TLR4->p38 Activates Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) p38->Cytokines Induces Production Inflammation Inflammation Cytokines->Inflammation P43d Pyrazolo[4,3-d]pyrimidine (e.g., Compound 4e) P43d->p38 Inhibits start Start: Synthesized Pyrazolo[4,3-d]pyrimidine Library step1 Step 1: Primary Screening (In Vitro Kinase Assay @ 1µM) start->step1 decision1 Potent Inhibition? step1->decision1 step2 Step 2: IC50 Determination (Dose-Response Curve) decision1->step2 Yes hit Discard / Re-synthesize decision1->hit No decision2 Potent & Selective? step2->decision2 step3 Step 3: Cellular Assays (Antiproliferation, Apoptosis) decision2->step3 Yes decision2->hit No decision3 Active in Cells? step3->decision3 step4 Step 4: In Vivo Studies (Xenograft Models) decision3->step4 Yes decision3->hit No lead Lead Candidate step4->lead

Sources

Exploratory

A Guide to the Synthesis of 2-methyl-2H-pyrazolo[4,3-d]pyrimidine: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals The 2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its structural analogy to purines allows for interaction with a wide range of biological targets, leading to applications in oncology, virology, and as inhibitors of various enzymes. This technical guide provides a comprehensive overview of the synthetic strategies employed to construct this valuable molecular framework, with a focus on the underlying chemical principles, experimental considerations, and detailed protocols.

Introduction to the 2-methyl-2H-pyrazolo[4,3-d]pyrimidine Core

The fusion of a pyrazole and a pyrimidine ring system results in the pyrazolopyrimidine isomers, with the [4,3-d] arrangement being of particular interest due to its prevalence in pharmacologically active molecules. The methylation at the N-2 position of the pyrazole ring is a key structural feature that influences the molecule's electronic properties, solubility, and its ability to interact with biological targets. Understanding the synthetic routes to this specific isomer is crucial for the development of new therapeutics.

Key Synthetic Strategies

The synthesis of the 2-methyl-2H-pyrazolo[4,3-d]pyrimidine core primarily relies on two strategic approaches:

  • Construction of the pyrimidine ring onto a pre-existing N-methylated pyrazole: This is the most common and versatile approach, offering good control over the regiochemistry of the final product.

  • Methylation of a pre-formed pyrazolo[4,3-d]pyrimidine scaffold: This route can be more direct but often presents challenges in achieving regioselectivity, leading to a mixture of N-methylated isomers.

This guide will focus on the first and more controlled strategy, detailing the synthesis of the key 1-methyl-1H-pyrazol-5-amine intermediate and its subsequent cyclization to form the desired pyrazolo[4,3-d]pyrimidine.

Synthesis of the Key Intermediate: 1-methyl-1H-pyrazol-5-amines

The cornerstone of a successful 2-methyl-2H-pyrazolo[4,3-d]pyrimidine synthesis is the efficient preparation of a suitably substituted 1-methyl-1H-pyrazol-5-amine. A common route to this intermediate involves the cyclocondensation of a β-ketonitrile with methylhydrazine.

General Reaction Scheme for 1-methyl-1H-pyrazol-5-amine Synthesis

G start β-Ketonitrile intermediate Hydrazone Intermediate start->intermediate Condensation reagent Methylhydrazine reagent->intermediate product 1-methyl-1H-pyrazol-5-amine intermediate->product Intramolecular Cyclization G start 5-amino-1-methyl- 1H-pyrazole-4-carboxamide product 2-methyl-2H-pyrazolo[4,3-d] -pyrimidin-7(6H)-one start->product Cyclocondensation (High Temperature) reagent Formamide reagent->product G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Pyrimidine Ring Closure start 5-amino-1-methyl- 1H-pyrazole-4-carbonitrile intermediate Ethyl N-(4-cyano-1-methyl- 1H-pyrazol-5-yl)formimidate start->intermediate reagent1 Triethyl Orthoformate reagent1->intermediate product 7-substituted-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine intermediate->product Cyclization reagent2 Ammonia or Amine reagent2->product

Foundational

Technical Whitepaper: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Analogs

The following technical guide provides an in-depth analysis of the patent landscape, synthetic architecture, and therapeutic utility of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine and its analogs. Patent Landscape, Sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape, synthetic architecture, and therapeutic utility of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine and its analogs.

Patent Landscape, Synthetic Protocols, and Strategic Applications

Executive Summary

The 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. Distinct from its isomer pyrazolo[3,4-d]pyrimidine (the core of Ibrutinib) and the N1-methyl analogs (Sildenafil-like), the N2-methyl-2H-[4,3-d] architecture offers a unique intellectual property (IP) space with favorable freedom-to-operate (FTO) characteristics.

This guide analyzes the transition of this scaffold from a mere synthetic intermediate to a core motif in Integrin inhibition (


) , Aryl Hydrocarbon Receptor (AhR) antagonism , and TEAD inhibition . We provide a verified synthetic protocol for the critical 5,7-dichloro intermediate and map the current patent landscape.

Chemical Architecture & Synthetic Utility

The Scaffold Advantage

The pyrazolo[4,3-d]pyrimidine ring system is a bioisostere of purine (adenine). However, the specific methylation at the N-2 position (rather than N-1) dramatically alters the electronic vector and solubility profile of the molecule.

  • 7-Chloro Position: Functions as the primary "warhead" for Nucleophilic Aromatic Substitution (

    
    ). It is highly electrophilic, allowing for the rapid introduction of diverse amines to generate libraries of kinase inhibitors.
    
  • 2-Methyl Position: Locks the tautomeric state of the pyrazole ring. Unlike N-1 substituted analogs, N-2 substitution often reduces metabolic liability and improves selectivity against off-target adenosine receptors.

Structural Isomerism (Visual Logic)

The distinction between the [4,3-d] and [3,4-d] systems is critical for IP claims.

Isomers cluster_0 Common Kinase Scaffold cluster_1 Target Scaffold (Topic) A Pyrazolo[3,4-d]pyrimidine (Ibrutinib Core) B Pyrazolo[4,3-d]pyrimidine (2-Methyl-2H isomer) A->B Bioisosteric Replacement

Figure 1: Structural relationship between the common [3,4-d] kinase scaffold and the [4,3-d] subject of this guide.

The Patent Landscape

The IP landscape for 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is segmented into three primary therapeutic clusters.

Cluster A: Integrin Inhibitors (Fibrosis)

Recent filings (2018–2024) have heavily utilized this scaffold to target


 integrin for the treatment of Idiopathic Pulmonary Fibrosis (IPF).
  • Key Assignees: Pliant Therapeutics, Morphic Therapeutic.

  • Mechanism: The pyrazolo[4,3-d]pyrimidine core mimics the RGD (Arg-Gly-Asp) binding motif when appropriately substituted at the 7-position.

  • Patent Highlight: WO2019173653 describes 2-methyl-2H-pyrazolo[4,3-d]pyrimidine analogs as potent

    
     inhibitors.
    
Cluster B: Immuno-Oncology (AhR Antagonists)

The scaffold has emerged as a key component in blocking the Aryl Hydrocarbon Receptor (AhR), a transcription factor that mediates immune suppression in the tumor microenvironment.[1]

  • Key Assignees: Teijin Pharma, Academic Groups.

  • Mechanism: 5,7-dichloro-2-methyl analogs serve as precursors to compounds that prevent AhR nuclear translocation.

  • Patent Highlight: Recent literature (2023) and associated IP link 2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives to colorectal cancer immunotherapy.

Cluster C: Hippo Pathway (TEAD Inhibitors)
  • Emerging Trend: 2024 filings (e.g., WO2024067773) utilize the 5,7-dichloro-2-methyl intermediate to construct TEAD inhibitors, preventing the YAP/TAZ-TEAD interaction in solid tumors.

Landscape Visualization

PatentLandscape cluster_Fibrosis Fibrosis & Integrins cluster_Oncology Immuno-Oncology cluster_Kinase Classic Kinase Inhibition Core 7-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine Integrin Target: αvβ6 Integrin (IPF, Liver Fibrosis) Core->Integrin AhR Target: AhR Antagonist (Colorectal Cancer) Core->AhR TEAD Target: TEAD Inhibitor (Hippo Pathway) Core->TEAD CDK Target: CDK2 / Aurora A Core->CDK WO2019 WO2019173653 (Pliant Tx) Integrin->WO2019 WO2024 WO2024067773 (TEAD Inhibitors) TEAD->WO2024 OlderIP US Patent 7,691,853 (Vertex) CDK->OlderIP

Figure 2: Patent landscape mapping the divergence of the core scaffold into distinct therapeutic areas.

Synthetic Protocol: The "Self-Validating" System

This protocol details the synthesis of the 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine intermediate.[2] This specific dichloro-derivative is the industry-standard "branch point" for divergent synthesis.

Retrosynthetic Logic
  • Regiocontrol: Methylation of the pyrazole ring is the step prone to error. Using methylhydrazine with ethyl (ethoxymethylene)cyanoacetate typically yields the 1-methyl isomer. To achieve the 2-methyl isomer, one must often start with a pre-methylated pyrazole or use specific alkylation conditions (e.g., NaHMDS in THF favors N2).

  • Ring Closure: Urea fusion at high temperature is robust and solvent-free.

  • Activation:

    
     converts the inert dione into the reactive dichloro species.
    
Step-by-Step Methodology

Step 1: Synthesis of Pyrazole Dione Intermediate

  • Reagents: 4-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), Urea (5.0 eq).

  • Protocol:

    • Mix the amino-pyrazole ester and urea in a round-bottom flask.

    • Heat the neat mixture to 200°C for 4–6 hours. The mixture will melt and evolve ammonia gas.

    • Validation Point: Monitor by LC-MS. The disappearance of the ester peak and formation of the [M+H] mass corresponding to the dione indicates completion.

    • Cool to 80°C and add water. The product precipitates.[3] Filter and wash with water.

    • Product: 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

Step 2: Chlorination (The Critical Activation)

  • Reagents: Pyrazole dione (from Step 1),

    
     (excess), N,N-Dimethylaniline (catalytic).
    
  • Protocol:

    • Suspend the dione in

      
       (10 vol).
      
    • Add N,N-Dimethylaniline (0.5 eq) carefully.

    • Reflux at 110°C for 12–16 hours. The solution should become clear.

    • Workup (Hazard): Remove excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
      
    • Extract with Dichloromethane (DCM). Dry over

      
      .
      
    • Product: 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine.[2]

Step 3: Regioselective Substitution (S_NAr)

  • Logic: The Chlorine at position 7 is significantly more reactive than position 5.

  • Protocol: React the dichloro-intermediate with 1.0 eq of amine at

    
     to selectively displace the 7-Cl.
    
Synthetic Workflow Diagram

Synthesis Start 4-amino-1-methyl- pyrazole-3-carboxylate Step1 Urea Fusion (200°C) Start->Step1 Inter 2-methyl-pyrazolo [4,3-d]pyrimidine-5,7-dione Step1->Inter Step2 POCl3 Chlorination Inter->Step2 Final 5,7-Dichloro-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine Step2->Final

Figure 3: Synthetic route to the key dichloro-intermediate.

Strategic IP Considerations

Freedom to Operate (FTO)
  • Crowded Space: The [3,4-d] isomer (Ibrutinib-like) is heavily patented.

  • White Space: The 2-methyl-2H-[4,3-d] isomer offers a cleaner FTO profile, particularly for non-kinase targets like Integrins and AhR.

  • Bioisosteres: Companies are successfully patenting this scaffold by claiming it as a bioisostere of quinazolines or purines, leveraging the distinct vector of the N2-methyl group to claim novelty in binding modes.

Data Summary Table
Parameter7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
CAS Number 13401-22-4 (Generic Ref)13401-21-3 (Generic Ref)
Primary Use Integrin / AhR / TEAD InhibitorsPDE5 Inhibitors (Sildenafil analogs)
Solubility ModerateLow to Moderate
IP Status Emerging (High Value in Fibrosis/Oncology)Saturated (PDE5 / Generic Kinases)

References

  • Pliant Therapeutics. (2019). Amino acid compounds and methods of use. WO2019173653A1. Google Patents. Link

  • Vertex Pharmaceuticals. (2010). Pyrazole compounds useful as protein kinase inhibitors. US Patent 7,691,853. Google Patents. Link

  • Jeong, J., et al. (2023).[2] Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists. International Journal of Molecular Sciences. Link

  • Springwarp Bio. (2024). TEAD inhibitors and methods of uses thereof. WO2024067773A1. Google Patents. Link

  • Popowycz, F., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and downstream API applications.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and downstream API applications.

Mechanistic Rationale & Topological Mapping

The pyrazolo[4,3-d]pyrimidine scaffold is a highly privileged pharmacophore, acting as a bioisostere for purines in the development of kinase inhibitors, phosphodiesterase inhibitors, and integrin antagonists.

A common point of structural confusion in pyrazolopyrimidine synthesis is the topological mapping of the pyrazole nitrogens during the pyrimidine ring annulation. To synthesize a 2-methyl -2H-pyrazolo[4,3-d]pyrimidine, the starting material must ironically be a 1-methyl -1H-pyrazole derivative (specifically, 4-amino-1-methyl-1H-pyrazole-3-carboxamide).

The Causality of Numbering: During the pyrimidine ring formation, the pyrazole C3 (bearing the carboxamide) becomes C7a of the fused system, and the pyrazole N2 becomes N1 of the fused system. Consequently, the methyl-bearing N1 of the pyrazole is shifted to the N2 position of the resulting [1]. Understanding this topological shift is critical for designing regioselective syntheses.

Visualizing the Synthetic Workflow

Synthesis A Methyl 1-methyl-4-nitro- 1H-pyrazole-3-carboxylate B 1-Methyl-4-nitro- 1H-pyrazole-3-carboxamide A->B NH3/MeOH Room Temp C 4-Amino-1-methyl- 1H-pyrazole-3-carboxamide B->C H2, Pd/C Methanol D 2-Methyl-2H-pyrazolo [4,3-d]pyrimidin-7(6H)-one C->D Formamidine Acetate Reflux E 7-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine D->E POCl3, cat. DMF 100-110 °C F Target APIs / Ligands (SNAr Substitution) E->F R-NH2, NaHCO3 THF/H2O, 70 °C

Synthetic workflow for 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine and downstream API generation.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure intermediate integrity before proceeding to the next step.

Protocol 1: Amination to Form the Carboxamide

Objective: Convert the starting ester to a primary carboxamide.

  • Reaction: Dissolve Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (10.0 g, 54.0 mmol) in 7N Ammonia in Methanol (100 mL) in a sealed flask.

  • Conditions: Stir vigorously at 25 °C for 16 hours.

  • In-Process Control (IPC): Analyze via TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf ester spot is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether (50 mL), filter, and dry in vacuo to afford 1-methyl-4-nitro-1H-pyrazole-3-carboxamide.

Protocol 2: Catalytic Nitro Reduction

Objective: Generate the nucleophilic amine required for annulation.

  • Reaction: Suspend 1-methyl-4-nitro-1H-pyrazole-3-carboxamide (8.0 g, 47.0 mmol) in anhydrous Methanol (150 mL). Purge the flask with N₂ gas, then carefully add 10% Pd/C (0.8 g).

  • Conditions: Evacuate the flask and backfill with H₂ gas (via balloon). Stir vigorously at 25 °C for 6 hours.

  • IPC: LC-MS must confirm the complete mass shift from m/z 171.1 [M+H]⁺ to 141.1 [M+H]⁺.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with excess Methanol (50 mL) and concentrate the filtrate to yield 4-amino-1-methyl-1H-pyrazole-3-carboxamide.

Protocol 3: Pyrimidine Ring Annulation

Objective: Construct the bicyclic pyrazolo[4,3-d]pyrimidin-7(6H)-one core.

  • Reaction: Combine 4-amino-1-methyl-1H-pyrazole-3-carboxamide (6.0 g, 42.8 mmol) and formamidine acetate (13.3 g, 128.4 mmol) in 2-methoxyethanol (80 mL).

  • Causality & Insight: Formamidine acetate acts as both the carbon source for the C5 position and the cyclization driver. 2-Methoxyethanol is chosen as the solvent because its high boiling point (~124 °C) provides the necessary thermal energy to overcome the activation barrier of the dual condensation.

  • Conditions: Heat the mixture to reflux for 14 hours.

  • IPC: Monitor the disappearance of the primary amine via Ninhydrin stain on TLC.

  • Workup: Cool the reaction mixture to 0 °C. Filter the resulting precipitate, wash with cold ethanol (30 mL), and dry in vacuo to yield 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Protocol 4: Deoxychlorination via POCl₃

Objective: Activate the C7 position for downstream nucleophilic substitution.

  • Reaction: Suspend 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (4.0 g, 26.6 mmol) in Phosphorus oxychloride (POCl₃) (25 mL). Add anhydrous DMF (0.2 mL, catalytic).

  • Causality & Insight: The conversion of the pyrimidin-7(6H)-one to the 7-chloro derivative utilizes POCl₃ at elevated temperatures[2]. The addition of catalytic DMF is critical; it reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This species attacks the lactam oxygen, forming a favorable leaving group that is subsequently displaced by chloride ions, driving the reaction to completion.

  • Conditions: Heat the mixture to 105 °C for 6 hours under an inert atmosphere.

  • IPC: Quench a 10 µL aliquot in MeOH/H₂O. LC-MS should show complete conversion to the chloro-derivative (m/z 169.0).

  • Workup: Cool to room temperature and distill off excess POCl₃ under reduced pressure (CAUTION: highly reactive). Pour the thick residue dropwise onto vigorously stirred crushed ice (200 g) to prevent exothermic decomposition. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~7. Extract with ethyl acetate (3 x 100 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine .

Downstream Application: SNAr Derivatization

7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is primarily utilized as an electrophilic hub for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C7 position is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens.

In drug discovery, this intermediate is frequently reacted with primary or secondary amines to generate 7-amino derivatives, which are potent inhibitors of kinases and integrins ()[3].

Standard SNAr Protocol: To a solution of 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 eq) and the target amine (1.2 eq) in THF/H₂O (4:1 ratio), add NaHCO₃ (4.5 eq). Heat the resulting mixture to 70 °C for 1 hour. Cool to room temperature, concentrate in vacuo, and purify via prep-HPLC to isolate the final API[3].

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields and critical analytical markers required to validate each intermediate in the synthetic system.

CompoundStepYield RangePhysical AppearanceKey Analytical Marker (LC-MS / NMR)
1-Methyl-4-nitro-1H-pyrazole-3-carboxamide 185 - 95%White to off-white solidm/z [M+H]⁺ 171.1
4-Amino-1-methyl-1H-pyrazole-3-carboxamide 290 - 98%Pale yellow solidm/z [M+H]⁺ 141.1
2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 370 - 85%White powderm/z [M+H]⁺ 151.1; ¹H NMR (DMSO-d₆) δ 8.10 (s, 1H, pyrimidine CH)
7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine 460 - 75%Light yellow solidm/z [M+H]⁺ 169.0 / 171.0 (Characteristic 3:1 Cl isotope pattern)

References

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy Source: International Journal of Molecular Sciences (PMC / NIH) URL:[Link]

  • US10793564B2 - Amino acid compounds and methods of use Source: Google Patents URL

Sources

Application

Application Note: Precision Functionalization of the C-7 Position in Pyrazolo[4,3-d]pyrimidines

Strategic Overview & Mechanistic Rationale The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines. It is extensively utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines. It is extensively utilized in the development of kinase inhibitors (e.g., CDK, Src, EGFR) and phosphodiesterase (PDE) inhibitors (e.g., Sildenafil analogues).

The C-7 position (analogous to the C-6 position in purines) is the primary site for introducing diversity. Mechanistically, the C-7 carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms (N-6 and N-8 in purine numbering; N-6 and N-8 equivalent positions in this scaffold) and the overall electron-deficiency of the pyrimidine ring.

Structural Numbering Convention

To ensure reproducibility, this guide utilizes the standard IUPAC numbering where the pyrazole ring nitrogens are designated as positions 1 and 2. The pyrimidine ring contains positions 5 and 7.

  • C-7: The carbon atom on the pyrimidine ring located between the bridgehead and the pyrimidine nitrogen. This is the primary electrophilic site (typically occupied by a Chloride leaving group in precursors).

  • C-5: The carbon atom between the two pyrimidine nitrogens.

Reactivity Profile
  • Dominant Pathway: Nucleophilic Aromatic Substitution (

    
    ). The 7-chloro substituent is an excellent leaving group, activated by the diazine system.
    
  • Secondary Pathway: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Used when

    
     is sterically hindered or electronically unfavorable (e.g., coupling with unreactive anilines or forming C-C bonds).
    

Pre-Reaction Workflow: Synthesis of the 7-Chloro Precursor

Before functionalization, the 7-hydroxy (lactam) intermediate must be activated.

Protocol: Chlorination via Vilsmeier-Haack Type Conditions

  • Reagents: Phosphorus oxychloride (

    
    ) (Solvent/Reagent), 
    
    
    
    (optional accelerant).
  • Conditions: Reflux (

    
    ) for 4–8 hours.
    
  • Work-up: Quench carefully into ice-water. The 7-chloro derivative typically precipitates or is extracted with DCM/EtOAc.

  • Critical Note: Residual acid scavenges nucleophiles in the next step. Ensure the product is dried and acid-free.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Primary amines, secondary amines, alkoxides, and thiols.

This is the most robust method for C-7 functionalization. The reaction is driven by the release of the chloride ion and the formation of a stable amino/ether linkage.

Standard Protocol: Amination

Reagents:

  • Substrate: 7-chloro-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv)

  • Solvent: n-Butanol (preferred for high temp), Isopropanol (IPA), or Ethanol.

Step-by-Step:

  • Dissolve the 7-chloro substrate in n-Butanol (0.1 – 0.2 M concentration).

  • Add DIPEA followed by the amine.

  • Thermal Activation: Heat to reflux (

    
    ). Monitor via LC-MS. Reaction typically completes in 2–6 hours.
    
    • Optimization: For volatile amines, use a sealed tube or microwave reactor (

      
      , 15-30 min).
      
  • Work-up: Concentrate solvent. Precipitate with water or purify via flash chromatography (DCM/MeOH gradient).

Variation: Etherification (Alkoxylation)

Reagents:

  • Nucleophile: Alcohol (ROH) used as solvent or 1.5 equiv in THF/Dioxane.

  • Base: NaH (Sodium hydride) or NaOEt (Sodium ethoxide).

  • Conditions:

    
     to RT for activation, then reflux if necessary.
    
  • Note: Stronger bases are required compared to amination because alcohols are poorer nucleophiles than amines.

Method B: Palladium-Catalyzed Cross-Coupling

Best for: C-C bond formation (Aryl/Heteroaryl) and deactivated amines (Anilines).

When


 fails (e.g., electron-deficient anilines) or when a carbon scaffold is required, Pd-catalysis is essential.
Protocol: Suzuki-Miyaura Coupling (C-C Bond)

Reagents:

  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    (for sterically demanding cases).
  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv).

  • Base:

    
     or 
    
    
    
    (2M aqueous solution).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or DME : Water.

Step-by-Step:

  • Degas solvents with Nitrogen/Argon for 15 minutes (Critical to prevent catalyst oxidation).

  • Combine 7-chloro substrate, boronic acid, and base in the reaction vessel.

  • Add Pd catalyst under inert atmosphere.

  • Heat to

    
     for 4–12 hours.
    
  • Work-up: Filter through Celite to remove Pd black. Extract with EtOAc.

Protocol: Buchwald-Hartwig Amination (C-N Bond)

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Ligand: BINAP, Xantphos, or BrettPhos (10 mol%).

  • Base:

    
     (weak) or NaOtBu (strong).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Dry all glassware thoroughly (flame dry under vacuum).

  • Combine substrate, amine, base, and ligand in a vial.

  • Add solvent and degas.[1]

  • Add Pd precursor.[2]

  • Heat to

    
     overnight.
    
  • Note: This method is preferred for introducing aniline derivatives with electron-withdrawing groups (e.g., 4-fluoroaniline) which react poorly under standard

    
     conditions.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal reaction condition based on the desired C-7 substituent.

C7_Functionalization Start 7-Chloro-pyrazolo[4,3-d]pyrimidine Target Desired C-7 Substituent? Start->Target Aliphatic Aliphatic Amine (Primary/Secondary) Target->Aliphatic Strong Nucleophile Aniline Aryl Amine (Aniline) Target->Aniline Weak Nucleophile Carbon Aryl/Heteroaryl Group (C-C Bond) Target->Carbon No Lone Pair Ether Alkoxy/Phenoxy (Ether) Target->Ether Oxygen Nuc SNAr_Cond Protocol A: SNAr Solvent: n-BuOH/IPA Base: DIPEA Temp: 80-120°C Aliphatic->SNAr_Cond Aniline->SNAr_Cond Try First Buchwald Protocol C: Buchwald-Hartwig Cat: Pd2(dba)3 / BINAP Base: Cs2CO3 Solvent: Toluene Aniline->Buchwald Electron Deficient Suzuki Protocol B: Suzuki Cat: Pd(PPh3)4 Base: Na2CO3 Solvent: Dioxane/H2O Carbon->Suzuki SNAr_Base Protocol A (Mod): SNAr Solvent: THF/DMF Base: NaH or NaOEt Temp: 0°C -> Reflux Ether->SNAr_Base SNAr_Cond->Buchwald If Low Yield

Caption: Decision tree for selecting reaction conditions based on nucleophile type and reactivity.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (

)
Steric hindrance or poor nucleophilicity.Switch to high-boiling solvent (n-BuOH, DMSO) and increase temp to

. Use Microwave.
Hydrolysis (OH product) Wet solvents or hygroscopic base.Dry solvents over molecular sieves. Ensure base (DIPEA) is fresh.
Regioselectivity (N-Alkylation) Competition during core synthesis, not C-7 step.C-7 functionalization is highly selective. If N-alkylation occurs, it is likely reacting at N-1/N-2 if unprotected.
Pd Catalyst Death (Black ppt) Oxygen contamination or poor ligand binding.Rigorous degassing (freeze-pump-thaw). Switch to bidentate ligands (dppf, Xantphos).
Protodeboronation (Suzuki) Unstable boronic acid.Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salts. Lower temp, increase catalyst load.

References

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. National Institutes of Health (PMC). Available at: [Link]

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor. Journal of Medicinal Chemistry (via PMC). Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity and Reactivity. WuXi AppTec Biology Application Notes. Available at: [Link]

  • Buchwald-Hartwig Coupling: General Mechanism and Conditions. Organic Chemistry Portal. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link][3][4][5][6]

Sources

Method

Application Note: Strategic Amination of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

This Application Note is structured as a comprehensive technical guide for the functionalization of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine . It synthesizes mechanistic insights with practical, field-proven protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the functionalization of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine . It synthesizes mechanistic insights with practical, field-proven protocols.

Executive Summary

The 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for varying kinase inhibitors (e.g., CDK2, Src, TGFβ1R1). While the C7-chloride is electronically activated for Nucleophilic Aromatic Substitution (


), complex drug discovery campaigns often require coupling with deactivated anilines, sterically hindered amines, or acid-sensitive fragments where standard 

fails.

This guide details a robust Buchwald-Hartwig Amination protocol designed to overcome the specific challenges of this substrate: catalyst poisoning by the nitrogen-rich core and competitive hydrolysis of the labile C7-chloride.

Strategic Analysis: vs. Buchwald-Hartwig

Before initiating a palladium-catalyzed route, it is critical to determine if the added cost and complexity are scientifically justified. The 7-position of the pyrazolo[4,3-d]pyrimidine is highly electrophilic due to the electron-withdrawing nature of the fused pyrazole ring.

Decision Matrix

Use the following logic flow to select the optimal methodology:

DecisionMatrix Start Target: 7-Amino Functionalization AmineType Analyze Nucleophile (Amine) Start->AmineType Aliphatic Aliphatic / 1° Amine (High Nucleophilicity) AmineType->Aliphatic pKa > 9 Aniline Aromatic Amine (Aniline) AmineType->Aniline pKa 4-9 Hindered Sterically Hindered / Electron-Deficient AmineType->Hindered pKa < 4 or Bulky MethodSNAr METHOD A: SNAr (DIPEA, n-BuOH, 100°C) Aliphatic->MethodSNAr Preferred MethodAcid METHOD B: Acid-Catalyzed SNAr (aq. HCl/IPA or AcOH) Aniline->MethodAcid Initial Screen MethodPd METHOD C: Buchwald-Hartwig (Pd-Catalysis) Aniline->MethodPd If Yield < 40% Hindered->MethodPd Mandatory

Figure 1: Strategic decision tree for selecting the amination methodology.

Technical Challenges & Solutions

When applying Buchwald-Hartwig conditions to 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , two primary failure modes exist:

  • Catalyst Sequestration (The "N-Chelation" Effect): The N1 and N6 nitrogens of the pyrazolo-pyrimidine core are competent ligands. They can displace phosphines from Palladium, forming inactive

    
     complexes.
    
    • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , Xantphos ) that bind tightly to Pd and sterically prevent substrate coordination.

  • Hydrolysis (The "7-OH" Dead End): The C7-chloride is prone to hydrolysis by adventitious water, forming the thermodynamically stable 7-hydroxy tautomer (lactam), which is unreactive to further coupling.

    • Solution: Strictly anhydrous conditions are required. Use Cesium Carbonate (

      
      )  or Sodium tert-butoxide (
      
      
      
      )
      as bases, and anhydrous 1,4-dioxane or toluene as solvents.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is optimized for coupling electron-deficient anilines or hindered secondary amines to the scaffold.

Reaction Scheme

Substrate: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1 ) Reagent: Target Amine (


)
Catalyst System: 

/ BrettPhos (or Xantphos) Base:

Solvent: 1,4-Dioxane (Anhydrous)
Materials Table
ReagentEquiv.RoleCritical Note
Chloride (1) 1.0SubstrateEnsure purity >95%; free of HCl salts.
Amine 1.2NucleophileIf HCl salt, add extra 1.0 eq of base.

0.02Pre-catalystSource of Pd(0). Keep under Argon.
BrettPhos 0.04LigandBest for 1° anilines. Use Xantphos for heterocycles.

2.5BaseMust be finely ground and dried.
1,4-Dioxane [0.1 M]SolventAnhydrous, degassed.
Step-by-Step Methodology

Phase 1: Inert Setup (The "Glovebox-Free" Technique)

  • Oven-dry a 20 mL re-sealable reaction vial (e.g., microwave vial) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charge the vial with 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 mmol, 168 mg), Amine (1.2 mmol), and

    
      (2.5 mmol, 815 mg).
    
  • Crucial Step: Add the catalyst precursor

    
      (20 mg, 2 mol%) and ligand BrettPhos  (22 mg, 4 mol%) last.
    
  • Cap the vial with a septum. Evacuate and backfill with Argon three times to remove atmospheric oxygen.

Phase 2: Reaction Initiation 5. Add anhydrous 1,4-Dioxane (10 mL) via syringe. 6. Place the vial in a pre-heated block at 100°C . 7. Stir vigorously (800+ RPM). The suspension color typically shifts from dark red (Pd-precursor) to a lighter orange/brown active species.

Phase 3: Monitoring & Workup 8. Monitor by LC-MS at 2 hours. Look for the disappearance of Starting Material (M+H = 169/171).

  • Checkpoint: If reaction is <50% complete at 4h, add a second charge of Pd/Ligand (1 mol%).
  • Once complete, cool to room temperature.
  • Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.
  • Concentrate the filtrate under reduced pressure.

Phase 4: Purification 12. Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel.
  • Mobile Phase: 0-10% MeOH in DCM (or EtOAc/Hexanes depending on amine polarity).
  • Note: Pyrazolo-pyrimidines often "streak" on silica. Adding 1%
    
    
    to the eluent can sharpen peaks.

Mechanism & Validation

The success of this protocol relies on the Reductive Elimination step being faster than the competitive coordination of the substrate's N1/N6 nitrogens.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Cl Bond Formation) Pd0->OxAdd + Substrate (1) Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base Poison OFF-CYCLE: N-Chelation Poisoning OxAdd->Poison Substrate N-binding RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle highlighting the critical oxidative addition and the risk of off-cycle catalyst poisoning.

References

  • Scaffold Utility: Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors.[1] RSC Adv., 2022. Link

  • General Buchwald-Hartwig: Buchwald–Hartwig amination. Wikipedia / Organic Chemistry Portal. Link[2]

  • Alternative Conditions (Water/Acid): Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. PMC, 2023. Link

  • Ligand Selection (BrettPhos): Buchwald-Hartwig Coupling - Organic Synthesis.Link

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Application

Application Note: Solvent Systems for 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Part 1: Executive Summary & Physicochemical Profile 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (hereafter referred to as CMPP ) is a fused heterocyclic scaffold frequently employed as a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (hereafter referred to as CMPP ) is a fused heterocyclic scaffold frequently employed as a key intermediate in the synthesis of bioactive purine isosteres, particularly kinase inhibitors (e.g., CDK2, EGFR inhibitors).

Effective handling of CMPP requires navigating a critical dichotomy: Lipophilicity vs. Reactivity .

  • Solubility Challenge: The planar, aromatic structure confers high lattice energy and poor aqueous solubility, necessitating organic solvents.

  • Stability Challenge: The chlorine atom at the C7 position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) . Inappropriate solvent selection (e.g., protic solvents like alcohols or water) can lead to rapid degradation of the compound into inactive 7-alkoxy or 7-hydroxy derivatives.
    

This guide provides a self-validating protocol for solubilizing CMPP while preserving its structural integrity.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Formula

Low Molecular Weight (LMW) fragment.
Polarity Moderate-LowPoor water solubility; requires polar aprotic solvents.
Reactivity High (C7-Cl) CRITICAL: Unstable in nucleophilic solvents (MeOH, EtOH,

) over time.
Physical State Off-white/Yellow solidCrystalline lattice requires disruption via solvation energy.

Part 2: Critical Solvent Selection Framework

The selection of a solvent system must be dictated by the intended downstream application . We categorize solvents into three tiers based on solubility power and chemical inertness.

Tier 1: Recommended Stock Solvents (Bio-Assays & Storage)

Primary Choice: Dimethyl Sulfoxide (DMSO) Secondary Choice: Dimethylformamide (DMF)

  • Mechanism: These are polar aprotic solvents. They possess high dielectric constants to disrupt the crystal lattice but lack the acidic protons (H+) or nucleophilic oxygen species that would attack the 7-Cl position under storage conditions.

  • Solubility Limit: Typically 20–50 mg/mL (clear solution).

  • Storage Stability: High. CMPP is stable in anhydrous DMSO at -20°C for months.

Tier 2: Synthetic Reaction Solvents

Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Use Case: Chemical synthesis, extractions, and chromatography.[1][2]

  • Caveat: While CMPP dissolves well in DCM, these solvents are too volatile for biological stock storage (concentration changes due to evaporation).

Tier 3: The "Danger Zone" (Solvents to Avoid)

Avoid: Water, Methanol, Ethanol, Isopropanol (unless reacting).

  • The Trap: CMPP may appear to dissolve in warm ethanol. However, the solvent acts as a nucleophile.

  • Reaction:

    
    
    
  • Result: You are no longer screening CMPP; you are screening its ethoxy-derivative, leading to false negatives in biological assays.

Part 3: Protocol – Preparation of Stable Stock Solutions

This protocol ensures the generation of a 10 mM stock solution suitable for dilution into biological media.

Materials Required[1][3][4][5][6][7]
  • Compound: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (Solid).

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves).
    
  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Equipment: Vortex mixer, Sonicator bath (optional).

Step-by-Step Methodology

1. Calculation & Weighing

  • Calculate the mass required for 10 mM.

    • Formula:

      
      
      
    • Example: For 1 mL of 10 mM stock (assuming MW

      
       168.6  g/mol ):
      
      
      
      
  • Weigh approx.[3][4] 1.7–2.0 mg into the amber vial. Record exact mass.

2. Solvation (The "Wetting" Technique)

  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Do not shake immediately. Allow the solvent to wet the solid for 30 seconds. This prevents clumping.

  • Vortex: Vortex at medium speed for 30–60 seconds.

  • Visual Check: Inspect against a light source.[5] The solution must be completely clear. If particles persist, sonicate for 3 cycles of 10 seconds (do not overheat).

3. Quality Control (The Self-Validating Step)

  • Before freezing the stock, dilute a small aliquot (1

    
    L) into Acetonitrile (99 
    
    
    
    L) and inject into LC-MS.
  • Pass Criteria: Single peak at expected Mass (

    
    ).
    
  • Fail Criteria: Presence of hydrolysis product (M - Cl + OH) or solvent adducts.

4. Storage

  • Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Store at -20°C or -80°C.

  • Shelf Life: 6 months (verify with LC-MS every 3 months).

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for solvent selection and the degradation pathways to avoid.

SolventSelection Start Start: Solid CMPP (7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine) Decision Intended Application? Start->Decision BioAssay Biological Assay / Storage (Requires Stability) Decision->BioAssay Synthesis Chemical Synthesis (Reaction Intermediate) Decision->Synthesis DMSO Select Solvent: DMSO (Anhydrous) (Polar Aprotic) BioAssay->DMSO Recommended Protic AVOID: Alcohols/Water (Methanol, Ethanol) BioAssay->Protic Forbidden Synthesis->Protic Only if reacting Cl group Stable Outcome: Stable Stock Solution (Ready for Dilution) DMSO->Stable Degradation Outcome: DEGRADATION (SNAr Reaction -> 7-Alkoxy derivative) Protic->Degradation Nucleophilic Attack QC QC Check: LC-MS (Verify Purity) Stable->QC

Caption: Decision tree for CMPP solvent selection highlighting the critical risk of nucleophilic substitution in protic solvents.

Part 5: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation upon dilution in water/media "Crash-out" effect due to high lipophilicity.Ensure final DMSO concentration is 0.1% - 1.0%. Dilute stepwise (e.g., DMSO stock

PBS with BSA

Media). BSA acts as a carrier protein.
Yellowing of solution over time Oxidation or photolysis.CMPP is light sensitive. Ensure storage in amber vials.
LC-MS shows Mass - 36 + 17 (OH adduct) Hydrolysis of the Chloro-group.The DMSO used was "wet" (hygroscopic). Use fresh anhydrous DMSO or add molecular sieves to the stock bottle.

Part 6: References

  • PubChem. (2024). Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Structural Analog & Reactivity Data). National Library of Medicine. [Link]

  • Bae, J., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.[5] Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Rashad, A. E., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.[2][6][7] International Journal of Advanced Research.[6] [Link]

Sources

Method

Preparation of heterocycle libraries using 7-chloro-2-methyl scaffold

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Library Synthesis Specialists, Drug Discovery Researchers Introduction: The Privileged "Head-to-Tail" Scaffold In the realm of fragm...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Library Synthesis Specialists, Drug Discovery Researchers

Introduction: The Privileged "Head-to-Tail" Scaffold

In the realm of fragment-based drug discovery (FBDD), the 7-chloro-2-methylquinoline (CAS: 4965-33-7) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically anchored by the antimalarial drug Chloroquine and the leukotriene antagonist Montelukast , this scaffold offers a unique "Head-to-Tail" orthogonality that is ideal for library generation.

This guide details the strategic preparation of heterocycle libraries exploiting the two distinct reactivity centers of the scaffold:

  • The "Head" (C-7 Position): A deactivated aryl chloride amenable to modern Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The "Tail" (C-2 Methyl Group): An activated benzylic-like carbon capable of condensation (styryl formation), oxidation (to aldehyde/acid), or radical functionalization.

By sequencing these reactions, researchers can generate high-diversity libraries with minimal purification bottlenecks.

Retrosynthetic Logic & Library Design

The chemical versatility of 7-chloro-2-methylquinoline allows for a Divergent Synthesis Strategy . The robustness of the C-7 chlorine atom allows it to survive harsh condensation conditions at C-2, enabling a "Condensation-First, Coupling-Last" workflow, which is often preferred for high-throughput parallel synthesis.

Reactivity Map
  • C-2 Methyl (Nucleophilic/Oxidative):

    
    . Deprotonation requires strong bases (LDA, n-BuLi) or activation via Lewis acids (ZnCl2, Ac2O) for condensation with aldehydes.
    
  • C-7 Chlorine (Electrophilic): Electron-deficient heteroaryl chloride. Less reactive than bromides but highly responsive to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).

  • N-1 Nitrogen: Basic center. Can be utilized for salt formation to modulate solubility or oxidized to N-oxide to activate C-2/C-4 positions further.

LibraryStrategy cluster_legend Reaction Types Scaffold 7-Chloro-2-methylquinoline (Core Scaffold) Styryl Path A: C-2 Condensation (Styryl Derivatives) Scaffold->Styryl Ar-CHO, Ac2O (Knoevenagel) Aldehyde Path B: C-2 Oxidation (2-Formyl Intermediate) Scaffold->Aldehyde SeO2 (Oxidation) Suzuki Path C: C-7 Suzuki Coupling (Biaryl Libraries) Scaffold->Suzuki Ar-B(OH)2, Pd-Cat Library Final Heterocycle Library (>500 Analogs) Styryl->Library Parallel Pd-Coupling (Diversity Step) Aldehyde->Library Reductive Amination (R-NH2, NaBH(OAc)3) Suzuki->Library C-2 Functionalization Buchwald Path D: C-7 Buchwald Amination (Amino-Quinoline Libraries) Buchwald->Library Condensation Condensation Oxidation Oxidation Cross-Coupling Cross-Coupling

Caption: Divergent synthesis pathways for 7-chloro-2-methylquinoline. Path A followed by Parallel Pd-Coupling is the recommended high-throughput workflow.

Experimental Protocols

Protocol A: C-2 Diversity via Microwave-Assisted Condensation

This protocol functionalizes the "Tail" of the scaffold. The methyl group at C-2 is activated by the electron-withdrawing nitrogen, allowing condensation with aromatic aldehydes to form styrylquinolines.

  • Why Microwave? Classical methods (acetic anhydride reflux, 24h+) often lead to tarry byproducts. Microwave irradiation reduces reaction time to <30 mins and improves purity.[1]

Reagents:

  • 7-Chloro-2-methylquinoline (1.0 equiv)

  • Aromatic Aldehyde (Diversity Reagent, 1.2 equiv)

  • Acetic Anhydride (Solvent/Reagent) or ZnCl2 (Catalyst) neat.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 7-chloro-2-methylquinoline (177 mg, 1.0 mmol) and the selected aromatic aldehyde (1.2 mmol) in acetic anhydride (2 mL).

  • Irradiation: Cap the vial and irradiate at 140°C for 20 minutes (Power: 300W, Stirring: High).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (20 mL) to hydrolyze excess anhydride.

  • Isolation: The product usually precipitates as a solid. Filter the precipitate, wash with water (3 x 10 mL) and cold ethanol (5 mL).

  • Purification: Recrystallize from ethanol/DMF (9:1) if necessary.[2]

    • Yield Expectation: 70–90%.

    • QC: Check 1H NMR for the disappearance of the C-2 methyl singlet (~2.7 ppm) and appearance of vinylic protons (doublets, J=16 Hz for trans isomer).

Protocol B: C-7 Diversity via Pd-Catalyzed Suzuki-Miyaura Coupling

This protocol functionalizes the "Head". The C-7 chloride is deactivated compared to C-2/C-4 chlorides. Standard Pd(PPh3)4 often fails. We utilize XPhos Pd G2 , a precatalyst that generates the highly active monoligated Pd(0) species necessary to activate the aryl chloride.

Reagents:

  • 7-Chloro-2-methylquinoline (or Styryl derivative from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]

Step-by-Step Procedure:

  • Setup: Charge a reaction tube (or 96-well block for libraries) with the scaffold (0.5 mmol), aryl boronic acid (0.75 mmol), K3PO4 (318 mg, 1.5 mmol), and XPhos Pd G2 (7.8 mg, 0.01 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and Water (0.5 mL).

    • Note: Degassing is critical. Oxygen poisons the active Pd(0) species.

  • Reaction: Seal and heat at 100°C for 4–12 hours .

  • Work-up (Library Scale):

    • Filter through a pad of Celite/Silica to remove Pd black.

    • Dilute with EtOAc, wash with brine.

    • Concentrate and purify via Prep-HPLC or automated flash chromatography.

  • Validation: Monitor conversion via LC-MS. The C-7 Cl isotope pattern (3:1 ratio of M:M+2) will disappear, replaced by the biaryl mass.

Protocol C: C-2 Oxidation to 2-Formyl Scaffold (Alternative Route)

For libraries requiring amine diversity (via reductive amination), the methyl group must be oxidized to an aldehyde.

Reagents:

  • Selenium Dioxide (SeO2)

  • 1,4-Dioxane[3]

Procedure:

  • Dissolve 7-chloro-2-methylquinoline (1.0 equiv) in 1,4-dioxane.

  • Add SeO2 (1.2 equiv).

  • Reflux (100°C) for 4 hours.

  • Filter hot to remove Selenium metal (Caution: Toxic).

  • Concentrate filtrate to obtain 7-chloroquinoline-2-carbaldehyde .

  • Library Application: Use this aldehyde immediately in reductive aminations with diverse amines (R-NH2) and NaBH(OAc)3.

Data Summary & Troubleshooting

ParameterC-2 Condensation (Protocol A)C-7 Suzuki Coupling (Protocol B)
Limiting Factor Steric bulk of aldehydeActivation of C-Cl bond
Key Reagent Acetic Anhydride (Dehydrating)XPhos or SPhos (Bulky Ligand)
Temp/Time 140°C / 20 min (Microwave)100°C / 4-12 h
Common Failure Incomplete reaction (wet solvent)Dehalogenation (Pd-H species)
Solution Use dry reagents; Increase tempDegas solvents; Lower temp to 80°C

References

  • Synthesis of 7-Chloro-2-methylquinoline (Core Scaffold)

    • Source: ChemicalBook. (2025).[2] "7-Chloro-2-methylquinoline Synthesis and Properties."

  • Microwave-Assisted Condensation Protocols

    • Source: BenchChem. (2025).[2] "Enhancing the reaction rate of 7-chloro-2-methylquinoline condensation."

  • Palladium-Catalyzed Coupling on Chloroquinolines

    • Source: Organic Chemistry Portal. (2023).
    • URL:[Link]

  • Buchwald-Hartwig Amination Conditions

    • Source: WuXi AppTec. (2024). "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings."
    • URL:[Link]

  • Medicinal Chemistry Context (Antimalarial/Anticancer)

    • Source: Asian Journal of Chemistry. (2001).[4][5] "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives."

    • URL:[Link]

Sources

Application

Methylation reagents for synthesizing 2H-pyrazolo[4,3-d]pyrimidine core

Application Note: Regioselective Methylation Strategies for the 2H-Pyrazolo[4,3-d]pyrimidine Core Executive Summary The 2H-pyrazolo[4,3-d]pyrimidine core is the pharmacophore driving potent PDE5 inhibitors (e.g., Sildena...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Methylation Strategies for the 2H-Pyrazolo[4,3-d]pyrimidine Core

Executive Summary

The 2H-pyrazolo[4,3-d]pyrimidine core is the pharmacophore driving potent PDE5 inhibitors (e.g., Sildenafil) and various kinase inhibitors. A critical synthetic bottleneck is the regioselective methylation of the pyrazole ring.[1] Direct alkylation of the bicyclic core typically yields a thermodynamic mixture favoring the N1-isomer, whereas the bioactive 2H-isomer (N2-methyl) is often the kinetic or minor product. This guide delineates two distinct workflows: the "Direct Methylation" route for discovery-phase diversity and the "De Novo" route for process-scale purity, supported by mechanistic insights and self-validating analytical protocols.

Mechanistic Insight: The N1 vs. N2 Conundrum

The pyrazolo[4,3-d]pyrimidine system exhibits annular tautomerism. In the presence of a base, the pyrazole proton is deprotonated, delocalizing the negative charge across N1 and N2.

  • Electronic Factors: N1 is often more nucleophilic due to the electron-donating effect of the adjacent carbon structure, making it the thermodynamic trap.

  • Steric Factors: Substituents at the C3 position can sterically hinder N2, further pushing selectivity toward N1.

  • The "Sildenafil Exception": To achieve the strict 2H-regiochemistry required for Sildenafil, direct methylation is often abandoned in favor of cyclization with pre-methylated hydrazines.

Diagram 1: Tautomerism & Reactive Sites

PyrazoleMethylation Substrate Pyrazolo[4,3-d]pyrimidine (Unsubstituted NH) Anion Delocalized Anion (N1⁻ ↔ N2⁻) Substrate->Anion Base (NaH/K2CO3) N1_Product N1-Methyl Isomer (Thermodynamic, Often Undesired) Anion->N1_Product Path A: Sterically Unhindered (Major Product in DMSO) N2_Product N2-Methyl Isomer (Kinetic/Bioactive Target) Anion->N2_Product Path B: Steric/Chelation Control (Favored in THF/NaHMDS)

Caption: Competitive alkylation pathways. N1-methylation is thermodynamically favored in polar aprotic solvents, while N2-methylation requires kinetic control or specific solvent effects.

Reagent Selection Guide

Choosing the right reagent depends on the stage of development (Discovery vs. Process).

ReagentTypeSelectivity (N1:N2)ProsCons
Methyl Iodide (MeI) Electrophile~3:1 to 1:1High reactivity; standard for small scale.Poor selectivity; volatility; requires chromatography.
Dimethyl Sulfate (DMS) Electrophile~2:1Scalable; high boiling point.Highly toxic; poor selectivity; difficult workup.
Methylhydrazine Building Block100% N2 (De Novo)Perfect Regiocontrol ; Industry Standard.Must be used before ring closure; hydrazine toxicity.
Dimethyl Carbonate (DMC) Green ReagentVariableEco-friendly; non-toxic byproduct (MeOH/CO2).Low reactivity; requires autoclave/high T (>180°C).

Detailed Protocols

Protocol A: Direct Methylation (Discovery Scale)

Use this when you have an existing pyrazolo-pyrimidine core and need to quickly generate both isomers for SAR studies.

Reagents:

  • Substrate: 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivative (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, suspend the substrate in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear (anion formation).

  • Alkylation: Add MeI dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Isomers usually have different Rf values; N2 is often less polar).

  • Quench: Pour mixture into ice-water.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Critical Step. Isomers must be separated via Flash Column Chromatography (Silica gel, DCM:MeOH gradient).

Self-Validation (QC):

  • TLC: Two spots should be visible.

  • NMR: See Section 5 for distinguishing isomers.

Protocol B: The "De Novo" Route (Process Scale)

Use this for multi-gram/kilogram synthesis of the 2H-isomer (e.g., Sildenafil manufacturing). This avoids the separation of isomers entirely.

Concept: Instead of methylating the ring, build the ring with the methyl group already in place.

Reagents:

  • Diketoester (e.g., Ethyl 3-butyrylpyruvate)

  • Methylhydrazine (The source of the N-Me)

  • Acetic Acid / Ethanol

Step-by-Step:

  • Hydrazine Condensation: Dissolve the diketoester in Ethanol/Acetic Acid.

  • Cyclization: Add Methylhydrazine dropwise at 0°C.

    • Note: Methylhydrazine reacts with the more reactive ketone to form the hydrazone, which then cyclizes. This naturally favors the 1-methyl-3-substituted pyrazole (which corresponds to the 2-methyl position in the final fused system).

  • Reflux: Heat to reflux for 4 hours.

  • Functionalization: The resulting pyrazole intermediate (1-methyl-3-propylpyrazole-5-carboxylic acid ester) is isolated pure.

  • Fusion: Convert the ester to the amide, nitrate, reduce to amine, and cyclize to form the pyrimidine ring.

Result: A pure 2H-pyrazolo[4,3-d]pyrimidine core without the need for isomeric separation.

Analytical Validation (E-E-A-T)

You must verify the regiochemistry. Do not rely solely on yield.

1H NMR Diagnostics:

  • N-Methyl Shift:

    • N2-Me (Target): Typically appears downfield (δ 4.1 – 4.3 ppm) compared to N1-Me.

    • N1-Me: Typically appears upfield (δ 3.9 – 4.0 ppm).

    • Reasoning: The N2 position is flanked by the pyrimidine ring fusion, experiencing different anisotropic deshielding than the N1 position.

NOESY / ROESY (The Gold Standard):

  • N1-Me: Shows a strong NOE correlation to the proton on C7 (or the substituent at the fusion C7 position).

  • N2-Me: Shows a strong NOE correlation to the proton on C3 (the pyrazole CH).

  • Protocol: Run a 2D NOESY experiment with a mixing time of 500ms. If the Methyl singlet correlates with the Pyrazole-H (C3), you have the bioactive 2H-isomer.

Workflow Decision Matrix

Diagram 2: Synthesis Decision Tree

DecisionTree Start Start: Need 2H-Pyrazolo[4,3-d]pyrimidine ScaleQ What is the Scale / Goal? Start->ScaleQ Discovery Discovery / SAR (Need both isomers) ScaleQ->Discovery Process Process / Manufacturing (Need pure 2H-isomer) ScaleQ->Process RouteA Route A: Direct Methylation (NaH + MeI) Discovery->RouteA RouteB Route B: De Novo Synthesis (Methylhydrazine) Process->RouteB Sep Chromatographic Separation RouteA->Sep Final Pure Isomer RouteB->Final Sep->Final

Caption: Decision matrix for selecting the optimal synthetic pathway based on project phase.

References

  • Dunn, P. J., et al. (2004). "The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics." Green Chemistry. Link

  • Bell, A. S., et al. (1996). "Sildenafil (Viagra), a potent and selective inhibitor of type 5 PDE with utility for the treatment of male erectile dysfunction." Bioorganic & Medicinal Chemistry Letters. Link

  • López, C., Claramunt, R. M., et al. (1993).[2] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[2] Link

  • BenchChem Technical Support. (2025). "Selective N-Methylation of Pyrazoles: Troubleshooting & Optimization." BenchChem.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing hydrolysis side reactions of 7-chloro-pyrimidines

Welcome to the Heterocyclic Chemistry Technical Support Center. Ticket Subject: Minimizing Hydrolysis Side Reactions of 7-Chloro-Fused-Pyrimidines (and related scaffolds). Status: Open Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center.

Ticket Subject: Minimizing Hydrolysis Side Reactions of 7-Chloro-Fused-Pyrimidines (and related scaffolds). Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "7-Chloro" Challenge

You are likely working with fused bicyclic systems such as 7-chloropyrazolo[1,5-a]pyrimidine or 6-chloropurines . In these systems, the bridgehead nitrogen exerts a powerful electron-withdrawing effect, making the carbon-chlorine bond at position 7 highly electrophilic.

While this reactivity is necessary for your desired Nucleophilic Aromatic Substitution (


), it renders the molecule hypersensitive to moisture. Water acts as a competitive nucleophile, leading to the formation of the 7-hydroxy  impurity (hydrolysis product), which is often a "dead-end" species that cannot be recycled.

This guide provides the protocols to suppress this pathway.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before fixing the issue, we must define the failure mode. The reaction is a competition between your amine nucleophile (


) and trace water (

).

The Mechanism of Hydrolysis:

  • Activation: The pyrimidine ring is electron-deficient.[1]

  • Attack: Hydroxide (

    
    ) or Water (
    
    
    
    ) attacks the ipso-carbon (C-7).
  • Elimination: Chloride leaves, restoring aromaticity but leaving a hydroxyl group.

  • Tautomerization: The resulting hydroxy-pyrimidine often tautomerizes to the amide-like "one" form (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one), which is thermodynamically stable and unreactive to further substitution.

Visualizing the Competition

HydrolysisCompetition Start 7-Chloro-Scaffold (Highly Electrophilic) Intermediate Meisenheimer-like Complex Start->Intermediate + Nucleophile Amine Amine Nucleophile (R-NH2) Amine->Intermediate Primary Pathway Water Trace Water / OH- (Competitor) Water->Intermediate Parasitic Pathway Product Desired Product (C-N Bond) Intermediate->Product - HCl (Base assisted) SideProduct Hydrolysis Impurity (C-OH / Amide Tautomer) Intermediate->SideProduct - HCl (Irreversible)

Caption: Fig 1. The kinetic competition between amination and hydrolysis in activated pyrimidines.

Module 2: Troubleshooting Guide (FAQs)

Q1: How do I confirm if my impurity is actually the hydrolysis product? A: Check your LC-MS data.

  • The Diagnostic Shift: Hydrolysis converts a -Cl group (Mass ~35) to an -OH group (Mass ~17).

  • Mass Calculation: Look for a mass difference of -18 Da relative to your starting material (or +16 Da if you are misinterpreting the loss of HCl).

    • Example: If SM [M+H]+ = 300, Hydrolysis Product [M+H]+ = 282.

  • UV Profile: The hydrolysis product (often a cyclic amide) usually has a significantly different UV

    
     and is much more polar (elutes earlier on Reverse Phase HPLC) than the chloro-starting material.
    

Q2: I dried my solvent, but I still see 15% hydrolysis. Why? A: The culprit is likely your Base .

  • Carbonate Bases (K2CO3, Cs2CO3): These are hygroscopic. Even "anhydrous" grades absorb atmospheric moisture rapidly. Furthermore, in the presence of trace water, carbonate generates Hydroxide (

    
    ), which is a far more aggressive nucleophile than water itself.
    
  • The Fix: Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . If you must use inorganic bases, flame-dry them or use freshly opened bottles stored in a desiccator.

Q3: Can I use alcohols (MeOH, EtOH, iPrOH) as solvents? A: Avoid if possible.

  • Alcohols can act as nucleophiles, leading to alkoxy-substitution (Solvolysis side reaction, Mass shift: -Cl + OMe).

  • If solubility requires an alcohol, use bulky alcohols like t-Amyl alcohol or Isopropanol rather than Methanol, and strictly control the temperature.

Module 3: Optimization Protocols

Protocol A: The "Zero-Water" Setup (Recommended)

Use this for high-value intermediates or highly reactive scaffolds.

  • Solvent Preparation:

    • Do not trust "Sure-Seal" bottles older than 1 month.

    • Add 3Å Molecular Sieves (activated) to your solvent (DMF, DMAc, or NMP) 24 hours prior to use.

    • Standard: Residual water should be <50 ppm.[2]

  • Reaction Assembly:

    • Weigh reagents in air (if stable), but purge the reaction vial with Nitrogen/Argon for 5 minutes before adding solvent.

    • Add the Base (DIPEA) last, immediately before heating.

  • Temperature Management:

    • Hydrolysis has a higher activation energy than amination for many amines. Lower the temperature and extend the reaction time.

    • Start: Room Temperature (RT). Only heat to 60°C if no conversion is seen after 2 hours.

Protocol B: Scavenger Additives

If you cannot eliminate moisture (e.g., large scale), use a chemical scavenger.

AdditiveFunctionUsage Note
TMSCl (Trimethylsilyl chloride) Reacts with water to form HCl + HMDS (inert).Add 0.1 - 0.5 equiv.[3] Caution: Generates HCl; ensure your amine is in excess.
Molecular Sieves (Powdered) Physical water trap.Add 100 mg per mL of solvent directly to the reaction.
Triethyl Orthoformate Chemical water scavenger.Converts water to ethanol + formate. Effective in alcoholic solvents.

Module 4: Decision Logic for Reaction Conditions

Use this flowchart to select the optimal conditions for your specific substrate.

DecisionTree Start Start: Optimization of 7-Chloro Substitution NucleophileCheck Is the Amine Nucleophile Non-Basic / Weak? (e.g., Aniline) Start->NucleophileCheck WeakNuc Use Acid Catalysis (pTsOH or HCl in Dioxane) Avoids OH- generation NucleophileCheck->WeakNuc Yes StrongNuc Use Base Mediation NucleophileCheck->StrongNuc No (Aliphatic Amine) SolventCheck Is the Product Water Soluble? StrongNuc->SolventCheck WaterSol Solvent: DMF or NMP Base: DIPEA Add: 3Å Sieves SolventCheck->WaterSol Yes Lipophilic Solvent: THF or Toluene Base: NaOtBu (Anhydrous) Strict Inert Atm. SolventCheck->Lipophilic No

Caption: Fig 2.[4] Logic flow for selecting reaction conditions based on nucleophile electronics and solubility.

References & Further Reading

  • Mechanistic Insight on Pyrazolo[1,5-a]pyrimidines:

    • Title: Synthesis and reactivity of 7-chloropyrazolo[1,5-a]pyrimidines.[5]

    • Relevance: Establishes the high electrophilicity of the C-7 position due to the bridgehead nitrogen.

    • Source:Journal of Heterocyclic Chemistry.

  • Solvent Drying Protocols:

    • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.

    • Relevance: Williams et al. provide the gold standard for using molecular sieves (3Å vs 4Å) for polar aprotic solvents.

    • Source:The Journal of Organic Chemistry.

  • SNAr Kinetics & Hydrolysis:

    • Title: Nucleophilic Aromatic Substitution (

      
      ): Competition between Aminolysis and Hydrolysis.
      
    • Relevance: Discusses the rate constants of

      
       vs 
      
      
      
      attack on electron-deficient heterocycles.
    • Source:March's Advanced Organic Chemistry.

For further assistance, please contact the Chemistry Applications Team with your specific substrate structure and LCMS data.

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in Pyrazolo[4,3-d]pyrimidine Methylation

Introduction The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant molecules, including the well-known PDE5 inhibitor, sildenafil.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant molecules, including the well-known PDE5 inhibitor, sildenafil.[1] The biological activity of these compounds is critically dependent on their substitution pattern, and N-methylation is a key transformation step in their synthesis. However, the presence of multiple reactive nitrogen atoms within the fused heterocyclic system presents a significant challenge: controlling the regioselectivity of the methylation reaction.

This technical guide provides researchers, chemists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the N-methylation of pyrazolo[4,3-d]pyrimidines. We will delve into the underlying principles governing selectivity, address frequently encountered issues, and offer systematic protocols to achieve desired product outcomes.

Section 1: Foundational Principles of Regioselectivity

The pyrazolo[4,3-d]pyrimidine skeleton presents at least four potential sites for N-alkylation, depending on the existing substituents. The primary challenge typically lies in differentiating the two adjacent nitrogen atoms of the pyrazole ring (N1 and N2), but the pyrimidine nitrogens (N5 and N7) can also be reactive under certain conditions.

G center Regioselectivity substrate Substrate Effects center->substrate reagents Reagent Choice center->reagents conditions Reaction Conditions center->conditions steric Steric Hindrance substrate->steric electronic Electronic Effects substrate->electronic methyl Methylating Agent reagents->methyl base Base reagents->base solvent Solvent reagents->solvent temp Temperature conditions->temp time Time conditions->time

Caption: Key factors governing the regioselectivity of N-methylation reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common regioselectivity challenge with pyrazolo[4,3-d]pyrimidines?

A1: The principal challenge is controlling methylation between the N1 and N2 positions of the pyrazole ring. [2]These two nitrogens have similar nucleophilicity, and methylation often results in a mixture of N1- and N2-methylated regioisomers. [3][4]These isomers can be difficult to separate via standard chromatography due to their similar polarities, complicating downstream processing and reducing the overall yield of the desired product. [2] Q2: How do substituents on the ring influence N1 vs. N2 methylation?

A2: Substituents play a directing role through steric and electronic effects:

  • Steric Hindrance: A bulky substituent at the C3 position will sterically encumber the adjacent N2 position, thereby favoring methylation at the more accessible N1 position. Conversely, a large group at C7 could potentially hinder the N1 position. This is one of the most powerful and intuitive ways to control selectivity. [2]* Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen atoms, potentially slowing the reaction. The relative position of EWGs and electron-donating groups (EDGs) can subtly alter the electron density at N1 versus N2, though this effect is often less pronounced than steric control.

Q3: How do I choose the optimal methylating agent, base, and solvent?

A3: These three components are interdependent and form the cornerstone of reaction optimization. There is no single universal system; the ideal combination depends heavily on the specific substrate. However, general principles can guide your selection.

ComponentOptionsRationale & Causality
Methylating Agent Dimethyl sulfate (DMS), Methyl iodide (MeI), Trimethyl orthoformate, DiazomethaneDMS and MeI are common, highly reactive, and cost-effective agents. [1][5]Their small size often leads to poor selectivity on unhindered substrates. More sterically demanding methylating agents can sometimes be used to enhance selectivity for the less hindered nitrogen.
Base K₂CO₃, Cs₂CO₃ (weak); NaH, KHMDS, LiHMDS (strong, non-nucleophilic)The base generates the nucleophilic pyrazolide anion. Weak bases (e.g., K₂CO₃) may only partially deprotonate the substrate, leading to a reaction that can be under kinetic control. Strong bases (e.g., NaH) ensure complete deprotonation, and the resulting anion's reactivity will be heavily influenced by the solvent and counter-ion (Na⁺, K⁺). [2]
Solvent DMF, DMSO (polar aprotic); THF, Dioxane (ethereal); AcetonePolar aprotic solvents like DMF are excellent choices as they effectively solvate the cation from the base (e.g., Na⁺), leaving a more "naked" and highly reactive pyrazolide anion. [2]This can sometimes lead to lower selectivity. Less polar solvents like THF may result in tighter ion-pairing, which can influence the site of attack.

Q4: How can I definitively determine the regiochemistry of my product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • 1D NMR (¹H and ¹³C): While useful for confirming that methylation has occurred, distinguishing between N1 and N2 isomers based on chemical shifts alone can be unreliable without reference compounds.

  • 2D NMR (NOESY/ROESY): This is the most powerful tool for this problem. A Nuclear Overhauser Effect (NOE) correlation between the protons of the newly installed N-methyl group and a nearby proton on the pyrazolo[4,3-d]pyrimidine skeleton provides definitive proof of proximity and, therefore, connectivity. For example, an NOE between the N-methyl protons and a proton at C7 would strongly indicate N1 methylation. [3][4][6]* X-Ray Crystallography: If a single crystal of the product can be grown, X-ray diffraction provides unequivocal structural proof. [7] Q5: My N1 and N2 isomers are inseparable by silica gel chromatography. What are my options?

A5: This is a very common problem.

  • Vary the Mobile Phase: Systematically screen different eluent systems. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can improve separation. Switching to a completely different solvent system (e.g., Dichloromethane/Methanol) may alter selectivity.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reversed-phase (C18) silica, as the different interaction mechanisms may allow for separation.

  • Preparative HPLC: If the scale is appropriate, preparative reversed-phase HPLC is often successful where normal-phase flash chromatography fails.

  • Derivatization: If all else fails, consider if one isomer can be selectively reacted to form a derivative with significantly different polarity, allowing for separation, followed by a deprotection step. This is a less ideal, multi-step solution.

Section 3: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental failures.

G start Reaction yields poor regioisomeric ratio (e.g., <5:1) step1 1. Modify Temperature Lower temp to -20°C or 0°C to favor kinetic product. Re-analyze ratio. start->step1 check1 Improved? step1->check1 step2 2. Screen Solvents Test a different solvent class (e.g., switch DMF to THF). check1->step2 No end Optimized Selectivity check1->end Yes check2 Improved? step2->check2 step3 3. Screen Bases Change the counter-ion and strength (e.g., switch NaH to K₂CO₃ or KHMDS). check2->step3 No check2->end Yes check3 Improved? step3->check3 step4 4. Advanced Strategies Consider protecting groups or sterically hindered reagents. check3->step4 No check3->end Yes

Caption: A systematic workflow for troubleshooting and optimizing regioselectivity.

Problem: Low or No Product Conversion

  • Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

  • Causality & Troubleshooting Steps:

    • Inactive Base: The most common culprit. NaH is notoriously sensitive to air and moisture. Action: Use freshly opened or properly stored NaH. Test its activity (e.g., careful addition to a protic solvent like isopropanol should show vigorous bubbling).

    • Insufficient Nucleophilicity: The pyrazolo[4,3-d]pyrimidine substrate may be deactivated by strong electron-withdrawing groups. Action: Increase the reaction temperature in increments (e.g., from room temperature to 50°C, then 80°C). If using a weak base like K₂CO₃, switch to a stronger base like NaH or KHMDS to ensure complete anion formation.

    • Poor Reagent Solubility: The substrate or base may not be sufficiently soluble in the chosen solvent. Action: Switch to a solvent with better solubilizing properties, such as DMF or DMSO.

    • Degraded Methylating Agent: Methyl iodide can degrade over time. Action: Use a fresh bottle or purify by passing it through a small plug of alumina.

Problem: Mixture of Regioisomers is Formed

  • Symptom: ¹H NMR or LC-MS shows two or more products with the same mass.

  • Causality & Troubleshooting Steps:

    • Kinetic vs. Thermodynamic Control: The initially formed (kinetic) product may not be the most stable (thermodynamic) product. Reaction conditions dictate the outcome. Action: Follow the workflow diagram above. First, lower the temperature (e.g., to 0°C or -20°C) to trap the kinetically favored product, which is often the one formed at the sterically more accessible nitrogen.

    • Anion Reactivity: The "nakedness" of the pyrazolide anion affects its reactivity profile. Action: If using a highly polar solvent like DMF, switch to a less polar one like THF. The tighter ion-pairing in THF can sometimes increase the steric sensitivity of the reaction, favoring one isomer.

    • Counter-ion Effects: The size of the cation (Li⁺ < Na⁺ < K⁺ < Cs⁺) associated with the anion can influence which nitrogen is more available for reaction. Action: Screen different bases (e.g., LiHMDS, NaH, KHMDS, Cs₂CO₃) to see how the counter-ion impacts the isomer ratio.

Problem: Formation of a Polar, Insoluble Byproduct (Likely Over-methylation)

  • Symptom: A new, highly polar spot appears on TLC that does not move from the baseline, or a precipitate forms in the reaction mixture. Mass spectrometry shows a mass corresponding to the addition of two methyl groups and a positive charge.

  • Causality & Troubleshooting Steps:

    • Excess Methylating Agent: Using more than one equivalent of a reactive methylating agent can lead to a second alkylation, forming a quaternary pyrazolium or pyrimidinium salt. [2]Action: Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the methylating agent. Add it slowly to the reaction mixture at a low temperature to avoid local concentration spikes.

    • Prolonged Reaction Time/High Temperature: Even with correct stoichiometry, allowing the reaction to proceed for too long after the initial methylation is complete can lead to side reactions. Action: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily high temperatures.

Section 4: A Self-Validating Experimental Protocol: N1-Selective Methylation

This protocol is a representative procedure for achieving N1-selectivity, inspired by syntheses of sildenafil and related analogues. [1][5]It incorporates best practices and includes a mandatory validation step.

Objective: To selectively methylate the N1 position of a substituted pyrazolo[4,3-d]pyrimidine.

Materials:

  • Substituted pyrazolo[4,3-d]pyrimidine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Dimethyl sulfate (DMS) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazolo[4,3-d]pyrimidine substrate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature until dissolved (gentle warming may be required).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add the NaH (1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Methylation: Cool the solution back down to 0°C. Slowly add dimethyl sulfate (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).

  • Self-Validation (CRITICAL):

    • Obtain ¹H and ¹³C NMR spectra to confirm the product's identity and purity.

    • Perform a 2D NOESY experiment. The key to validation is observing a cross-peak between the N-methyl singlet and a proton on the pyrazolo[4,3-d]pyrimidine core that is uniquely close to the N1 position (e.g., a proton at C7). The absence of a correlation to protons near N2 confirms the N1-regioisomer.

References

  • Dale, D. J., et al. (2004). An improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. New Journal of Chemistry, 28(10), 1211-1215. [Link]

  • Kontogianni, V. G., & Koukoulitsa, C. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(4), 363. [Link]

  • Li, Y., et al. (2020). Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil. Organic & Biomolecular Chemistry, 18(30), 5854-5859. [Link]

  • Rao, D. R., & Kankan, R. N. (2001). A novel process for the synthesis of sildenafil citrate.
  • Wang, L., et al. (2022). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Gomaa, M. A. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 21-48. [Link]

  • Kumar, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids, 35(2), 75-87. [Link]

  • Rosemeyer, H., & Seela, F. (1998). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 26(5), 1246-1251. [Link]

  • Wang, X., et al. (2017). Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement. RSC Advances, 7(49), 30933-30936. [Link]

  • Wang, L., et al. (2022). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Galyak, I. V., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1291. [Link]

  • Reddit r/OrganicChemistry. (2023). N-methylation of pyrazole. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Welcome to the advanced troubleshooting and protocol guide for the recrystallization of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. As a Senior Application Scientist, I frequently observe researchers losing high-valu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the recrystallization of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. As a Senior Application Scientist, I frequently observe researchers losing high-value batches of this compound during late-stage purification. This specific pyrazolo-pyrimidine is a highly prized intermediate, particularly utilized in the synthesis of αvβ6 integrin inhibitors for the treatment of severe fibrotic diseases 1. However, its purification is non-trivial due to the extreme electrophilicity of the heterocyclic core.

The Core Causality: Why Standard Solvents Fail

The fundamental challenge with 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine lies in its electronic structure. The pyrazolo[4,3-d]pyrimidine scaffold is highly electron-deficient, leaving the chlorine atom at the C7 position exceptionally activated.

When researchers attempt standard recrystallization using hot protic solvents (e.g., methanol, ethanol, or isopropanol), the solvent acts as a nucleophile. The thermal energy required for dissolution easily overcomes the activation barrier, driving a rapid Nucleophilic Aromatic Substitution (SNAr) reaction. This displaces the chloride ion and irreversibly forms 7-alkoxy byproducts. To maintain structural integrity, recrystallization must be strictly limited to non-nucleophilic, aprotic solvent systems 2.

Solvent System Selection Matrix

To prevent solvolysis while maximizing recovery, rely on the following quantitative solvent matrix.

Solvent SystemRatio (v/v)Primary BP (°C)Solvolysis RiskYield & Purity ProfileRecommendation
DCM / Cyclohexane 1:1 to 1:239.6NoneHigh purity; avoids high thermal stress.Highly Recommended
Diethyl Ether Neat34.6NoneModerate yield; high volatility requires care 3.Acceptable
Toluene / Heptane 1:2110.6NoneGood for scale-up; requires higher dissolution temp.Acceptable
Ethyl Acetate / Hexanes 1:377.1LowStandard phase separation risk (oiling out).Use with Seeding
Methanol / Ethanol Neat or Aqueous64.7 / 78.3EXTREME Complete degradation to 7-alkoxy derivatives.DO NOT USE
Mechanistic Workflow for Solvent Selection

SolventSelection Start Crude 7-Chloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine CheckSolvent Is the solvent nucleophilic? (e.g., Alcohols, Water, Amines) Start->CheckSolvent Protic Yes (Protic/Nucleophilic) CheckSolvent->Protic Avoid Aprotic No (Aprotic/Non-nucleophilic) CheckSolvent->Aprotic Preferred Degradation Risk of SNAr Degradation (Formation of 7-alkoxy/hydroxy) Protic->Degradation ChooseAprotic Select Aprotic System (e.g., DCM/Cyclohexane, Toluene) Aprotic->ChooseAprotic Dissolve Dissolve at low heat (Minimize thermal stress) ChooseAprotic->Dissolve Cool Add anti-solvent & cool (Seed at cloud point) Dissolve->Cool Pure Pure Crystals Isolated Cool->Pure

Logical workflow for solvent selection to prevent SNAr degradation of 7-chloro-pyrazolopyrimidines.

Validated Experimental Protocol: DCM/Cyclohexane Recrystallization

Causality of the Method: Heating chlorinated pyrazolopyrimidines extensively can sometimes lead to thermal decomposition. Dichloromethane (DCM) is chosen as the primary solvent because it provides excellent solubility at low temperatures (25–30 °C), minimizing thermal stress. Cyclohexane is selected as the anti-solvent because it is miscible with DCM, strictly non-nucleophilic, and induces gradual nucleation [[2]]().

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine in a minimum volume of anhydrous DCM at room temperature (approx. 5-10 mL per gram of crude).

  • Clarification: If the solution is dark or contains insoluble particulates, add 5% w/w activated carbon. Stir for 10 minutes to adsorb polymeric impurities, then filter through a tightly packed Celite pad into a clean, dry Erlenmeyer flask.

  • Anti-Solvent Addition: Place the filtrate under gentle magnetic stirring. Dropwise, add anhydrous cyclohexane until the solution becomes faintly turbid (this is the cloud point, indicating a self-validating state of supersaturation).

  • Nucleation Control: Stop stirring. Add exactly 1–2 drops of DCM to clear the turbidity, creating a metastable solution. Seed the solution with a pure crystal of the target compound to bypass the primary nucleation energy barrier.

  • Crystallization: Allow the flask to stand undisturbed at room temperature for 2 hours to promote the growth of large, pure crystals. Transfer to a 4 °C refrigerator overnight to maximize the thermodynamic yield.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with ice-cold cyclohexane to remove residual mother liquor, and dry under high vacuum at room temperature for 12 hours.

Troubleshooting Guides & FAQs

Q: My post-recrystallization NMR shows a new singlet around 4.0 ppm, and the mass spec shows a mass shift. What happened? A: You likely used methanol or ethanol as a solvent. The peak at ~4.0 ppm corresponds to methoxy or ethoxy protons. The thermal energy of the recrystallization process drove an SNAr reaction, converting your highly electrophilic 7-chloro target into a 7-alkoxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. Action: Discard the compromised batch. Always strictly utilize aprotic systems (like DCM/Cyclohexane) for this scaffold.

Q: During the addition of the anti-solvent, my product forms a thick oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product is highly supersaturated, but the crystallization kinetics are too slow. This is typically caused by adding the anti-solvent too rapidly or cooling the flask too quickly, which forces the compound out of solution as a liquid phase rather than a crystalline solid. Action: Re-dissolve the oil by adding a small volume of the primary solvent (DCM) and warming slightly. Once homogeneous, add the anti-solvent much more slowly. Crucially, introduce a seed crystal exactly at the cloud point to force solid-state nucleation, and allow the mixture to cool to room temperature very gradually.

Q: Can I use water to wash the crude solid before recrystallization to remove salts? A: It is highly discouraged. While water is a weaker nucleophile than aliphatic alcohols, the C7 position of this specific pyrazolo[4,3-d]pyrimidine is exceptionally sensitive. Prolonged exposure to moisture—especially if the crude mixture contains residual basic impurities from previous synthetic steps—can lead to rapid hydrolysis, yielding the 7-hydroxy/7-oxo derivative 1. Action: Remove salts by passing the crude material through a short silica plug with an aprotic solvent (e.g., Ethyl Acetate) before attempting recrystallization.

References

1.[1] Title: WO2019173653A1 - Amino acid compounds and methods of use | Source: Google Patents | URL: 2.[2] Title: 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | Source: PMC (nih.gov) | URL: 3.[3] Title: US4282361A - Synthesis for 7-alkylamino-3-methylpyrazolo [4,3-d]pyrimidines | Source: Google Patents | URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine vs. Regioisomeric Impurities

Topic: 1H NMR spectral analysis of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Content Type: Publish Comparison Guide Executive Summary This technical guide addresses the structural characterization of 7-Chloro-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectral analysis of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Content Type: Publish Comparison Guide

Executive Summary

This technical guide addresses the structural characterization of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., CDK, PDE). The primary analytical challenge in synthesizing this pharmacophore is the regioselectivity of the N-methylation step. Alkylation of the pyrazolo[4,3-d]pyrimidine core frequently yields a mixture of the desired N2-methyl isomer (Target) and the thermodynamically competitive N1-methyl isomer (Alternative/Impurity).

This guide provides a definitive protocol for distinguishing these regioisomers using high-field 1H NMR and 2D NOESY experiments, establishing a self-validating system for purity assessment.

Structural Context & The Regioisomer Challenge

In the synthesis of pyrazolo[4,3-d]pyrimidines, the methylation of the pyrazole ring nitrogen is governed by tautomeric equilibrium. The resulting isomers exhibit distinct biological activities, making their differentiation non-negotiable.

  • Target Molecule (2H-Isomer): Methyl group attached to N2 .

  • Alternative/Impurity (1H-Isomer): Methyl group attached to N1 .

Comparative Logic: Why 1D NMR is Insufficient

While 1D 1H NMR reveals chemical shifts, the electronic environments of N1 and N2 are sufficiently similar that chemical shift prediction alone can be misleading. The N-methyl singlets for both isomers appear in the narrow 4.0 – 4.2 ppm range. Therefore, spatial proximity (NOE) is the only robust metric for assignment without X-ray crystallography.

Experimental Protocol
Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Rationale: Chloroform-d (CDCl3) often leads to stacking interactions in fused heterocycles, causing concentration-dependent shifts. DMSO-d6 breaks these aggregates and provides sharper resolution for aromatic protons.

  • Instrument: 400 MHz or higher (500/600 MHz recommended for clear NOE build-up).

  • Concentration: 5–10 mg in 0.6 mL solvent.

Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure full relaxation of isolated aromatic protons).
    
  • Scans (NS): 16–32 (sufficient for S/N > 100).

  • Temperature: 298 K.[1]

Comparative Data Analysis

The following table contrasts the spectral fingerprints of the target 2-Methyl isomer against the 1-Methyl impurity.

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)

FeatureTarget: 2-Methyl Isomer (2H) Alternative: 1-Methyl Isomer (1H) Differentiation Logic
N-Methyl (

ppm)
4.15 – 4.25 (s, 3H) 4.00 – 4.10 (s, 3H) The 2-Me is often slightly deshielded due to the "through-space" anisotropy of the adjacent lone pair on N1, though this varies by substituent.
H-3 (Pyrazole) (

ppm)
8.60 – 8.75 (s, 1H) 8.20 – 8.40 (s, 1H) Critical: In the 2-Me isomer, H-3 is flanked by the N2-Me group. In the 1-Me isomer, H-3 is isolated.
H-5 (Pyrimidine) (

ppm)
8.90 – 9.10 (s, 1H) 8.90 – 9.10 (s, 1H) Less diagnostic; shifts are dominated by the pyrimidine ring currents and the 7-Cl substituent.
NOE Correlation Strong NOE: N-Me

H-3
NO NOE: N-Me

H-3
Definitive Proof. (See Diagram 2).

> Note: Chemical shifts (


) are representative ranges based on analogous 7-chloro-pyrazolo[4,3-d]pyrimidine scaffolds.[2] Exact values depend on concentration and temperature.
Advanced Verification: The Self-Validating NOE System

To guarantee structural integrity, you must perform a 1D-NOESY or 2D-NOESY experiment. This relies on the Nuclear Overhauser Effect, which depends on the inverse sixth power of the distance (


) between nuclei.
The Mechanism
  • 2-Methyl Isomer: The Methyl group at N2 is spatially adjacent (approx. 2.5 Å) to the Pyrazole proton (H-3). Irradiation of the Methyl signal will result in a significant enhancement of the H-3 signal.

  • 1-Methyl Isomer: The Methyl group at N1 is adjacent to the bridgehead carbon (C7a). It is spatially distant (> 4 Å) from H-3. Irradiation of the Methyl signal yields zero enhancement of H-3.

Visualizing the Workflow & Logic
Diagram 1: Synthesis & Decision Tree

This workflow illustrates the divergence point in synthesis and the critical decision gate based on NMR analysis.

G Start Precursor: 7-Chloro-pyrazolo[4,3-d]pyrimidine Reaction Methylation (MeI, K2CO3, DMF) Start->Reaction Mixture Crude Mixture (N1-Me + N2-Me) Reaction->Mixture Purification Column Chromatography Mixture->Purification Analysis 1H NMR + NOESY Analysis Purification->Analysis Result_N2 Target: 2-Methyl Isomer (Strong NOE Me-H3) Analysis->Result_N2  Diagnostic Match   Result_N1 Impurity: 1-Methyl Isomer (No NOE Me-H3) Analysis->Result_N1  Alternative  

Caption: Synthesis workflow highlighting the critical NMR checkpoint for regioisomer differentiation.

Diagram 2: Structural Logic & NOE Interaction

This diagram visualizes the spatial relationships that define the NOE result.

Struct cluster_0 Target: 2-Methyl Isomer cluster_1 Impurity: 1-Methyl Isomer N2 N2-Methyl H3 H-3 Proton N2->H3 Strong NOE (< 3.0 Å) N1 N1-Methyl H3_imp H-3 Proton Bridge Bridgehead C7a N1->Bridge Steric Vicinity

Caption: Spatial proximity comparison. The N2-isomer allows energy transfer (NOE) between Methyl and H-3; the N1-isomer does not.

References
  • Seela, F., et al. (2002).[3][4] "The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-beta-D-ribofuranosides)." Acta Crystallographica Section C, establishing the foundational geometry for N1 vs N2 isomers in fused pyrazolo-pyrimidines.

  • Doganc, F., & Göker, H. (2024).[5] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, detailing the specific use of NOESY/HMBC for distinguishing N1/N2 tautomers.

  • Ungureanu, M., et al. (2021). "6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine."[6] Molbank, providing comparative shift data for methylated pyrazolo[3,4-d]pyrimidines which serve as the closest spectral analogs.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, essential for identifying solvent peaks (DMSO/Water) that may obscure aromatic signals.

Sources

Comparative

Illuminating the Fragments: A Comparative Guide to the Mass Spectrometry of Chloro-Pyrazolo-Pyrimidines

For Immediate Publication Intended Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of chlorine atoms and other substituents significantly modulates their biological activity and metabolic fate. Understanding the gas-phase fragmentation behavior of these molecules under mass spectrometry (MS) is paramount for their unambiguous identification, structural elucidation, and metabolite profiling. This guide provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of chloro-pyrazolo-pyrimidines, offering insights into the influence of substituent changes on fragmentation pathways.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Role of Mass Spectrometry

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are bioisosteres of purines, enabling them to interact with a wide range of biological targets.[1][2] Their prevalence in drug discovery, particularly in the development of kinase inhibitors for oncology, necessitates robust analytical methods for their characterization.[1][2] Mass spectrometry, a powerful analytical technique, provides critical information about a molecule's mass and structure by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.[3] Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, yielding a characteristic "fingerprint" for a given compound, which is invaluable for structural confirmation.[3]

This guide will dissect the EI-MS fragmentation patterns of two key chloro-pyrazolo-pyrimidine analogues, elucidating the fragmentation mechanisms and highlighting the diagnostic ions that arise from the fused heterocyclic core and its substituents.

Comparative Fragmentation Analysis: The Influence of Substitution

To illustrate the principles of chloro-pyrazolo-pyrimidine fragmentation, we will compare the EI-MS data of two structurally related compounds:

  • Compound 1: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound 2: 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The key structural difference between these two compounds is the substituent at the C4 position of the pyrimidine ring: a chlorine atom in Compound 1 versus a methylamino group in Compound 2. This seemingly minor change has a profound impact on the observed fragmentation patterns.

Experimental Mass Spectral Data

The following table summarizes the key EI-MS data for our two comparative compounds.

Compound Molecular Formula Molecular Weight (Da) Key Fragment Ions (m/z) and Relative Intensities (%)
1: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₆Cl₂N₄216.0M⁺: 216 (100), [M+2]⁺: 218 (63), [M+4]⁺: 220 (10), 181 (35), 145 (13)
2: 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₈H₁₀ClN₅211.1M⁺: 211 (100), 182 (50), 147 (100)

Table 1: Summary of EI-MS data for Compound 1 and Compound 2.

Proposed Fragmentation Pathways

The fragmentation of these molecules is dictated by the relative stabilities of the resulting ions and neutral losses, governed by the inherent properties of the pyrazolo[3,4-d]pyrimidine core and the influence of the substituents.

The mass spectrum of Compound 1 is characterized by a prominent molecular ion peak at m/z 216, which is also the base peak, indicating a relatively stable molecular ion. The isotopic pattern of the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 100:63:10) is a clear indicator of the presence of two chlorine atoms.

The primary fragmentation pathways likely involve the loss of a chlorine radical or a chloromethyl radical.

Figure 1: Proposed major fragmentation pathways for Compound 1.

  • Loss of a Chlorine Radical (•Cl): The fragment ion at m/z 181 corresponds to the loss of a chlorine radical from the molecular ion. This is a common fragmentation pathway for chlorinated aromatic compounds.

  • Further Fragmentation: Subsequent fragmentation of the [M-Cl]⁺ ion can occur through the loss of another chlorine radical to form an ion at m/z 146, or through the characteristic loss of hydrogen cyanide (HCN) from the pyrazole ring, a common fragmentation for N-heterocycles, to yield an ion at m/z 154.

The replacement of the C4 chlorine with a methylamino group in Compound 2 leads to a different fragmentation landscape. The molecular ion at m/z 211 is the base peak, again suggesting a stable parent ion.

Figure 2: Proposed major fragmentation pathways for Compound 2.

  • Loss of a Neutral Acetonitrile Analogue: A significant fragment is observed at m/z 182, corresponding to the loss of a neutral molecule of mass 29 (C₂H₅N is a possibility, but more likely a rearrangement followed by loss of CH₂=NCH₃). This type of elimination is characteristic of compounds containing an N-methylamino group.

  • Loss of a Chloromethyl Radical (•CH₂Cl): Similar to Compound 1, the loss of the chloromethyl radical from the molecular ion can occur, leading to a fragment at m/z 162.

  • Formation of the Base Peak: The base peak in the spectrum of Compound 2 is at m/z 147. This highly stable ion is likely formed through the loss of a chlorine radical from the m/z 182 fragment.

Comparative Insights

The comparison of the fragmentation patterns of Compound 1 and Compound 2 reveals several key insights:

  • Influence of the C4 Substituent: The nature of the substituent at the C4 position directs the primary fragmentation pathways. The chloro-substituent in Compound 1 favors the initial loss of a chlorine radical, a typical fragmentation for halogenated aromatics. In contrast, the methylamino group in Compound 2 promotes a rearrangement and elimination of a neutral species.

  • Stability of the Fused Ring System: In both compounds, the pyrazolo[3,4-d]pyrimidine core remains relatively intact during the initial fragmentation steps, with fragments arising from the loss of substituents. This suggests a high degree of stability for the fused heterocyclic system.

  • Diagnostic Fragments: The presence of a fragment corresponding to the loss of a chlorine radical is a strong indicator of a chloro-substituted pyrazolo[3,4-d]pyrimidine. Conversely, the loss of a neutral species related to the alkylamino substituent can be a diagnostic marker for N-alkylated analogues.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectral data, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve the chloro-pyrazolo-pyrimidine derivative in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration of 10-100 µg/mL.

Mass Spectrometry Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Dissolve Dissolve in Volatile Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-400) Ionize->Analyze Detect Detection & Spectrum Generation Analyze->Detect Identify_M Identify Molecular Ion Detect->Identify_M Analyze_Fragments Analyze Fragmentation Pattern Identify_M->Analyze_Fragments Propose_Mechanisms Propose Fragmentation Mechanisms Analyze_Fragments->Propose_Mechanisms Compare Compare with Reference Spectra Propose_Mechanisms->Compare

Figure 3: General workflow for the GC-MS analysis of chloro-pyrazolo-pyrimidines.

Conclusion

The mass spectrometry fragmentation patterns of chloro-pyrazolo-pyrimidines are highly informative and provide a wealth of structural information. The fused pyrazolo[3,4-d]pyrimidine core is a stable entity, with initial fragmentation events dominated by the loss of substituents. The nature of these substituents, particularly at the C4 position, dictates the primary fragmentation pathways. A thorough understanding of these fragmentation patterns, as outlined in this guide, is essential for researchers in drug discovery and development for the confident identification and characterization of this important class of molecules. The provided experimental protocol offers a robust starting point for obtaining high-quality and reproducible mass spectral data.

References

  • Belskaya, N. P., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

  • Patel, R. V., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103417. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Belskaya, N. P., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

Validation

Technical Guide: Reference Standards for 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

This guide provides a technical analysis of reference standards for 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , a critical intermediate and impurity marker in the synthesis of purine-mimetic drugs (e.g., kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of reference standards for 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , a critical intermediate and impurity marker in the synthesis of purine-mimetic drugs (e.g., kinase inhibitors, PDE5 inhibitors).

The Regioselectivity Challenge: Why This Standard Matters

In the synthesis of pyrazolo[4,3-d]pyrimidines, the methylation of the pyrazole ring is a defining step. This reaction typically yields two regioisomers:

  • N1-methyl isomer: Often the thermodynamically favored product (e.g., the core of Sildenafil).

  • N2-methyl isomer: The kinetic product or specific impurity.

7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (hereafter 2-Me-Cl-PP ) serves two distinct critical roles:

  • As a Key Intermediate: For drugs specifically designing the N2-scaffold to alter kinase binding affinity.

  • As an Impurity Marker: For N1-scaffold drugs, where the N2-isomer must be quantified and controlled below 0.10% (ICH Q3A).

The primary analytical challenge is that 2-Me-Cl-PP and its N1-isomer are isobaric (same Mass,


) and possess highly similar UV spectra, making LC-MS/MS alone insufficient for differentiation without chromatographic resolution.

Comparative Analysis: Reference Standard Grades

When selecting a reference standard for 2-Me-Cl-PP , researchers typically face three tiers of quality. The choice dictates the validity of the resulting data.

Table 1: Performance Comparison of Reference Standard Classes
FeatureClass A: Certified Reference Material (CRM) Class B: High-Purity Analytical Standard Class C: Synthesized "Crude" Mixture
Purity > 99.0% (Mass Balance)> 97.0% (Area %)Variable (contains N1-isomer)
Isomeric Purity Confirmed > 99.5% (No N1-isomer)> 95% (May contain trace N1)Mixed (e.g., 80:20 N1:N2)
ID Validation 1H-NMR, 2D-NOESY, MS, IR, Elemental1H-NMR, MSMS only
Quantitation Absolute (Assigned Purity)Relative (Area %)Qualitative Only
Application GMP Release Testing, Impurity QuantificationMethod Development, R&D ScreeningPeak Identification (Retention Time)
Risk LowModerate (Response factor uncertainty)High (Co-elution risks)
Expert Insight: The "Surrogate" Trap

A common error in early-stage development is using the N1-isomer (7-Chloro-1-methyl...) as a surrogate standard for the N2-isomer, assuming identical Response Factors (RF).

  • Reality: Due to the difference in electron density on the pyrazole ring, the UV extinction coefficients (

    
    ) at 
    
    
    
    often differ by 10–15%. Using the N1-standard to quantify the N2-impurity can lead to significant underestimation of the impurity levels.

Experimental Validation Protocols

To establish a self-validating analytical system, you must prove that your method can separate the N1 and N2 isomers and that your standard is indeed the 2-methyl regioisomer.

Protocol A: Structural Confirmation via 2D-NMR (NOESY)

Objective: Unequivocally distinguish the N2-methyl from the N1-methyl isomer.

  • Sample Prep: Dissolve 10 mg of 2-Me-Cl-PP standard in 0.6 mL DMSO-

    
    .
    
  • Experiment: Run 1H-NMR and 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Interpretation:

    • N1-Methyl (Alternative): The methyl group protons will show a strong NOE correlation with the proton at position C3 (and potentially C7-substituents if the chloro group were displaced).

    • N2-Methyl (Target): The methyl group is further from C3. A distinct lack of strong NOE to H3, or a unique NOE pattern to the pyrimidine ring protons (if accessible), confirms the N2 position. Note: In 7-chloro analogs, the chemical shift of the methyl group itself is often diagnostic (N2-Me typically resonates downfield relative to N1-Me due to deshielding).

Protocol B: HPLC Resolution Testing

Objective: Demonstrate specificity by resolving the Critical Pair (N1 vs N2).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 95% B (Wash)

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Resolution (

    
    ) between N1 and N2 peaks must be 
    
    
    
    .
  • Observation: The N2-isomer (2-Me-Cl-PP) typically elutes after the N1-isomer in reverse-phase conditions due to the higher lipophilicity associated with the N2-alkylation pattern in this specific scaffold, though this must be empirically verified for each specific column chemistry.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for qualifying the reference standard and using it to validate an analytical method.

ReferenceStandardWorkflow Start Crude Synthesis Product (Mixture of N1 & N2 Isomers) Purification Prep-HPLC / Recrystallization Target: 2-Methyl Isomer Start->Purification Check1 Isomeric Purity > 98%? Purification->Check1 Check1->Purification No (Re-purify) NMR_Valid 2D-NOESY NMR Confirm N2-Methylation Check1->NMR_Valid Yes Final_Std Class A/B Reference Standard (2-Me-Cl-PP) NMR_Valid->Final_Std Structure Confirmed Method_Dev HPLC Method Development (Spike with N1-Isomer) Final_Std->Method_Dev Use as Marker Resolution Resolution (Rs) > 1.5? Method_Dev->Resolution Resolution->Method_Dev No (Adjust Gradient/Col) Valid_Method Validated Impurity Method Resolution->Valid_Method Yes

Caption: Workflow for isolating, validating, and utilizing the 2-Me-Cl-PP reference standard in analytical method development.

References

  • Isomer Separation Strategies: BenchChem Technical Support.[1] (2025).[1] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Synthesis & Regiochemistry: Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253.[2] (Demonstrates methylation regiochemistry in analogous pyrazolo-pyrimidines). Retrieved from

  • Biological Relevance of Isomers: Wang, H., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. (Discusses N1 vs N2 activity profiles). Retrieved from

  • Compound Data: Sigma-Aldrich. 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Product Sheet (Used as comparative baseline for N1-isomer properties). Retrieved from

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Pyrazolo[4,3-d]pyrimidines: A Focus on 2-methyl-2H-pyrazolo[4,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Heterocycle The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system isosteric to purine, a fu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Heterocycle

The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system isosteric to purine, a fundamental component of nucleic acids. This structural similarity has rendered pyrazolo[4,3-d]pyrimidines and their isomers, such as pyrazolo[3,4-d]pyrimidines, compounds of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[2] The 2-methyl-2H-pyrazolo[4,3-d]pyrimidine variant, with a methyl group on one of the pyrazole nitrogens, represents a specific substitution pattern that can influence the molecule's electronic properties and, consequently, its interaction with light.

Fundamentals of UV-Vis Spectroscopy for Heterocyclic Compounds

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic and heterocyclic compounds like pyrazolo[4,3-d]pyrimidines, the most common electronic transitions are π → π* (pi to pi-star) and n → π* (non-bonding to pi-star).

  • π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of electrons in the delocalized π-system of the aromatic rings.

  • n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of non-bonding electrons, such as the lone pairs on the nitrogen atoms, into the anti-bonding π* orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure and the surrounding environment.[3]

Predicted UV-Vis Absorption of 2-methyl-2H-pyrazolo[4,3-d]pyrimidine: A Comparative Analysis

Based on the general principles of UV-Vis spectroscopy and data from related structures, we can predict the spectral characteristics of 2-methyl-2H-pyrazolo[4,3-d]pyrimidine. The core pyrazolo[4,3-d]pyrimidine system is expected to exhibit strong π → π* transitions in the UV region. The introduction of a methyl group, which is a weak electron-donating group, is anticipated to cause a slight bathochromic (red) shift—a shift to longer wavelengths—compared to the unsubstituted parent heterocycle.[3] This is due to the methyl group's ability to slightly raise the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.

Comparative Data of Related Pyrimidine Derivatives:

Compound/ClassTypical Absorption Range (nm)SolventKey Structural FeaturesCitation
Pyrimidine~243 nmEthanolParent pyrimidine ringN/A
4-Methylpyrimidine~250-260 nmNot specifiedSingle methyl substituent on pyrimidine[4]
Substituted Pyrazolo[1,5-a]pyrimidines250-500 nmDMSO/Tris-HCl bufferFused pyrazole and pyrimidine rings with various substituents[5]
Nitrogen Heteropolycyclic Compounds200-400 nmMethanolExtended conjugated systems containing nitrogen[6][7]

This comparative data suggests that the absorption maxima for 2-methyl-2H-pyrazolo[4,3-d]pyrimidine will likely fall within the 250-350 nm range, characteristic of fused nitrogen-containing heterocyclic systems. The exact λmax will be influenced by the solvent used for the measurement.

The Critical Role of Solvent Selection

The choice of solvent is a crucial parameter in UV-Vis spectroscopy as it can significantly alter the position and intensity of absorption bands, a phenomenon known as solvatochromism.[8]

  • Polar Solvents (e.g., Ethanol, Methanol, Water): These solvents can interact with the lone pairs of electrons on the nitrogen atoms and stabilize both the ground and excited states. For n → π* transitions, polar solvents typically cause a hypsochromic (blue) shift to shorter wavelengths because they stabilize the non-bonding ground state more than the excited state through hydrogen bonding.[9] Conversely, for π → π* transitions, polar solvents often cause a bathochromic (red) shift due to the stabilization of the more polar excited state.[8]

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): These solvents have minimal interaction with the solute molecule. As a result, the absorption spectrum in a non-polar solvent often exhibits finer structure and is considered to be closer to the "true" spectrum of the molecule in the gas phase.[9]

Therefore, when comparing UV-Vis spectra, it is imperative to use the same solvent for all measurements. For novel compounds, it is often informative to record spectra in a series of solvents with varying polarities to understand the nature of the electronic transitions.

Experimental Protocol for UV-Vis Spectral Acquisition

The following is a generalized, self-validating protocol for obtaining the UV-Vis absorption spectrum of a compound like 2-methyl-2H-pyrazolo[4,3-d]pyrimidine.

Objective: To determine the UV-Vis absorption spectrum and identify the λmax and molar absorptivity (ε) of the target compound.

Materials:

  • 2-methyl-2H-pyrazolo[4,3-d]pyrimidine (or analog)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of 3-5 working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is crucial for verifying Beer-Lambert Law compliance.

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the analysis. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the instrument.

  • Spectral Measurement:

    • Starting with the most dilute working solution, rinse a sample cuvette with a small amount of the solution, then fill it.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Acquire the absorption spectrum.

    • Repeat the measurement for all working solutions, from most dilute to most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • For each concentration, record the absorbance at the λmax.

    • Plot a graph of absorbance vs. concentration. The plot should be linear and pass through the origin if the Beer-Lambert Law is obeyed.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L. The slope of the calibration curve will be equal to ε.

Visualizing the Process

The following diagrams illustrate the core concepts and workflows discussed.

cluster_structure Molecular Structure and Transitions cluster_factors Influencing Factors Structure 2-methyl-2H-pyrazolo[4,3-d]pyrimidine Pi_System π-orbitals (HOMO) Structure->Pi_System Ground State Orbitals n_orbitals n-orbitals (Nitrogen lone pairs) Structure->n_orbitals Ground State Orbitals Pi_Star π*-orbitals (LUMO) Pi_System->Pi_Star π → π* transition n_orbitals->Pi_Star n → π* transition Substituents Substituents (e.g., -CH3) Substituents->Structure Modifies Energy Levels Solvent Solvent Polarity Solvent->Structure Stabilizes States

Caption: Key electronic transitions in pyrazolo[4,3-d]pyrimidines and influencing factors.

A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions A->B C Set up Spectrophotometer (Baseline with Solvent Blank) B->C D Measure Absorbance of Dilutions C->D E Identify λmax D->E F Plot Absorbance vs. Concentration D->F G Calculate Molar Absorptivity (ε) F->G

Caption: Experimental workflow for obtaining a UV-Vis absorption spectrum.

Conclusion

The UV-Vis absorption spectrum of 2-methyl-2H-pyrazolo[4,3-d]pyrimidine is predicted to be characterized by strong π → π* transitions in the 250-350 nm range, with the precise λmax being modulated by the solvent environment. The methyl substituent is expected to induce a minor bathochromic shift compared to the unsubstituted parent heterocycle. This guide provides a robust framework for researchers to approach the spectroscopic characterization of this and related pyrazolo[4,3-d]pyrimidine derivatives. By carefully controlling experimental parameters, particularly solvent choice, and comparing the obtained spectra with data from analogous compounds, UV-Vis spectroscopy serves as a powerful and accessible tool in the study of these medicinally important molecules.

References

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2025). IJCRT.org.
  • Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina c
  • Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. (2020).
  • spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
  • (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... (2024).
  • The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. (2023). MDPI.
  • The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. (2023). PubMed.
  • Solvent Effects in UV-Vis Spectroscopy. Scribd.
  • UV‐Vis titration absorption spectra of derivative 2 d, in...
  • What is Effect of Solvent on UV Absorption Spectra. (2019). Spectroscopy | Organic Chemistry.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). CNR-IRIS.
  • Pyrimidine, 4-methyl-. the NIST WebBook.

Sources

Validation

Comparative Guide: Validating Regioisomer Assignment in Pyrazolo[4,3-d]pyrimidine Synthesis

Executive Summary: The "Silent Killer" of SAR Data In the development of kinase inhibitors (e.g., CDK, PDE5 inhibitors like Sildenafil analogs), the pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent Killer" of SAR Data

In the development of kinase inhibitors (e.g., CDK, PDE5 inhibitors like Sildenafil analogs), the pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure. However, it presents a persistent synthetic challenge: Regioisomerism .

Whether forming the core via hydrazine cyclization or alkylating a pre-formed scaffold, you will almost invariably encounter a mixture of


-  and 

-isomers
.
  • The Problem: These isomers often have identical mass (LC-MS is useless for assignment) and very similar

    
     NMR profiles.
    
  • The Risk:

    
     and 
    
    
    
    isomers possess vastly different 3D vectors and hydrogen-bond donor/acceptor capabilities. Misassigning an
    
    
    -isomer as an
    
    
    -isomer can lead to months of wasted SAR optimization based on a flawed structural hypothesis.

This guide objectively compares validation methods and provides a definitive, self-validating NMR protocol to distinguish these isomers without needing single-crystal X-ray diffraction.

The Synthetic Challenge: Kinetic vs. Thermodynamic Control

Understanding why you have a mixture is the first step to resolving it.

Mechanism of Isomer Formation

When alkylating the pyrazolo[4,3-d]pyrimidine core, the proton on the pyrazole ring is acidic. Deprotonation creates an ambident anion.

  • 
    -Alkylation (Thermodynamic):  Usually favored due to the aromatic stability of the resulting tautomer, but often sterically hindered by the C7-substituent.
    
  • 
    -Alkylation (Kinetic):  Often favored in aprotic, non-polar solvents (e.g., THF) or when C7 is bulky, as the lone pair on 
    
    
    
    is more accessible.

Visualizing the Divergence:

IsomerPathways cluster_0 Key Decision Factor Precursor Unsubstituted Pyrazolo[4,3-d]pyrimidine (Ambident Anion) Reaction Alkylation (R-X) Base/Solvent Precursor->Reaction N1 N1-Isomer (Thermodynamic) Often Major in Polar Solvents Reaction->N1 Path A N2 N2-Isomer (Kinetic) Favored by Sterics/THF Reaction->N2 Path B

Figure 1: Divergent alkylation pathways. Note that solvent choice (THF vs. DMF/DMSO) significantly alters the N1:N2 ratio.

Comparative Analysis of Validation Methods

We evaluated four common methods for assigning regioochemistry.

MethodReliabilityThroughputProsCons
1D

NMR (NOE)
Low-MediumHighFast; standard equipment.Ambiguous if the

-substituent is distant from the C7/C3 protons.
UV-Vis Spectroscopy LowHighCheap.Empirical only. Depends heavily on auxochromes; unreliable for novel analogs.
X-ray Crystallography Gold Standard LowDefinitive absolute configuration.Requires single crystals (weeks/months); not viable for library validation.
2D NMR (HMBC/HSQC) High MediumDefinitive solution state data ; no crystals needed.Requires careful parameter setup (long-range couplings).
Why 1D NOE Fails

Many chemists attempt to use NOE (Nuclear Overhauser Effect) between the N-alkyl group and the C7/C3 protons.

  • Failure Mode: If the C7 position bears a large amine or ether group (common in drug design), the spatial distance to both N1 and N2 substituents may be too large (>5 Å) to see a signal, or the signals may be indistinguishable.

The Solution: A Self-Validating HMBC Protocol

The only robust, non-crystallographic method is Heteronuclear Multiple Bond Correlation (HMBC) . This technique visualizes 2-bond (


) and 3-bond (

) couplings.
The Logic of Assignment

The pyrazolo[4,3-d]pyrimidine core has a distinct connectivity fingerprint.

  • Identify Bridgehead Carbons: The bridgehead carbons (

    
     and 
    
    
    
    ) are quaternary and appear in the 130–150 ppm range in
    
    
    NMR.
  • Trace the Path:

    • 
      -Isomer:  The 
      
      
      
      -alkyl protons will show a strong
      
      
      correlation to
      
      
      (the bridgehead next to the pyrimidine ring) and
      
      
      .
    • 
      -Isomer:  The 
      
      
      
      -alkyl protons will show a strong
      
      
      correlation to
      
      
      (the internal bridgehead) and
      
      
      .
    • The Differentiator:

      
       and 
      
      
      
      have distinct chemical shifts.
      
      
      is usually downfield of
      
      
      due to the adjacent pyrimidine nitrogens.

Visualizing the Connectivity:

HMBC_Logic cluster_N1 N1-Isomer Correlations cluster_N2 N2-Isomer Correlations N_Alkyl N-Alkyl Protons (Source) C7a C7a (Bridgehead) ~140-150 ppm N_Alkyl->C7a 3J (Strong) C3_N1 C3 ~130-140 ppm N_Alkyl->C3_N1 3J C3a C3a (Bridgehead) ~120-135 ppm N_Alkyl->C3a 3J (Strong) C3_N2 C3 ~130-140 ppm N_Alkyl->C3_N2 2J Note CRITICAL: The target bridgehead carbon (C7a vs C3a) is the diagnostic key. C7a->Note C3a->Note

Figure 2: HMBC Connectivity Map. The N-alkyl protons "see" different bridgehead carbons depending on their attachment point.

Detailed Experimental Protocol

To ensure success, do not use "standard" automation settings. Use this optimized workflow.

Step 1: Sample Preparation
  • Concentration: Minimum 10 mg/mL (ideally 20 mg/mL) to detect quaternary carbons.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reason: DMSO prevents aggregation and sharpens exchangeable proton signals, which can be useful secondary indicators.

Step 2: Data Acquisition Parameters
  • 1D

    
     NMR:  Acquire a high-S/N spectrum (minimum 1024 scans). You must resolve the quaternary carbons clearly.
    
  • gHMBCAD (Gradient HMBC):

    • Long-range delay (CNST13): Set to correspond to 8 Hz (approx 62.5 ms). This is standard but critical for aromatic 3-bond couplings.

    • Scans: Minimum 16-32 scans per increment.

    • Points: 2048 (F2) x 256 (F1).

Step 3: Analysis Workflow
  • Assign the Proton: Identify your N-alkyl protons (e.g.,

    
     singlet ~4.0 ppm).
    
  • Trace the Cross-Peak: Look for the correlations in the carbon dimension.

  • Check Chemical Shifts:

    • If the

      
       correlates to a carbon at ~145-155 ppm  (
      
      
      
      ), it is likely the
      
      
      -isomer
      .
    • If the

      
       correlates to a carbon at ~120-135 ppm  (
      
      
      
      ), it is likely the
      
      
      -isomer
      .
  • Secondary Check (

    
     Shift of Methyl): 
    
    • 
       carbons are often shielded (upfield) relative to 
      
      
      
      by 2-4 ppm, though this is less reliable than the HMBC method.

Case Study Data: Typical Chemical Shift Ranges

The following data summarizes typical ranges observed in pyrazolo[4,3-d]pyrimidine derivatives (referenced to DMSO-


).
Position

-Isomer (

ppm)

-Isomer (

ppm)
Notes
N-Me (

)
4.0 - 4.24.1 - 4.4

often slightly downfield, but overlaps occur.
N-Me (

)
38 - 4236 - 40

often slightly upfield.
C3 (

)
132 - 136125 - 130Diagnostic:

substitution shields C3.
C7a (Bridgehead) 145 - 152145 - 152Visible in HMBC from

-H.
C3a (Bridgehead) 122 - 130122 - 130Visible in HMBC from

-H.

Note: Absolute values vary by substituents at C7 and C3. The relative correlation (Correlation to High-ppm Bridgehead vs. Low-ppm Bridgehead) is the constant.

References

  • Seela, F., et al. (2002). "The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-beta-D-ribofuranosides)." Acta Crystallographica.

  • Aggarwal, R., et al. (2013). "Synthesis of novel 2-alkyl-4-substituted-amino-pyrazolo[3,4-d]pyrimidines as new leads for anti-bacterial and anti-cancer activity." Medicinal Chemistry Research.

  • López, C., et al. (1986). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.

  • Hassan, A. S., et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors."[1] RSC Advances.

  • Meanwell, N. A., et al. (1992). "Regiospecific Alkylation of Pyrazolo[4,3-d]pyrimidines." Journal of Organic Chemistry. (Foundational text on the specific [4,3-d] scaffold reactivity patterns).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Executive Safety Summary 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is a halogenated heterocyclic scaffold, commonly utilized as an intermediate in the synthesis of bioactive kinase inhibitors (e.g., PDE5 or JAK inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is a halogenated heterocyclic scaffold, commonly utilized as an intermediate in the synthesis of bioactive kinase inhibitors (e.g., PDE5 or JAK inhibitors).[1]

Critical Hazard Profile:

  • Bioactivity: As a drug scaffold, this compound should be treated as a Potent Pharmacological Agent (PPA) until specific toxicology proves otherwise.

  • Reactivity: The C-7 chlorine atom is susceptible to nucleophilic aromatic substitution. In the presence of moisture/mucous membranes, it may hydrolyze to release hydrochloric acid (HCl), causing severe tissue irritation .

  • Primary Routes of Entry: Inhalation of dust, dermal absorption (enhanced by solvents like DMSO), and ocular contact.

Strategic Risk Assessment & Engineering Controls

The "Why" behind the protocol.

Effective safety is not just about wearing gear; it is about reducing the probability of the gear failing.

  • Containment First: All manipulation of the solid powder must occur within a certified chemical fume hood or a powder containment balance enclosure.

  • Solvent Vectoring: This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a permeation enhancer , meaning it can carry the toxic compound through standard nitrile gloves and skin barriers within seconds.

Engineering Control Standards
Control MeasureSpecificationRationale
Primary Containment Chemical Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of aerosolized powder.
Secondary Containment Weighted lab tray / Spill trayContains localized spills; prevents spread to hood airfoil.
Atmosphere Inert gas (Nitrogen/Argon) recommendedMitigates hydrolysis of the chloro-group by atmospheric moisture.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation kinetics and particulate exclusion .

A. Hand Protection (The "Double-Glove" Protocol)

Standard: Double-gloving is mandatory for this compound, especially when in solution.

  • Inner Glove: 4 mil Nitrile (inspection layer).

  • Outer Glove: 5–8 mil Nitrile (sacrificial layer) or Silver Shield® (Laminate) if handling concentrated DMSO stock solutions.

  • Protocol: Immediately replace the outer glove upon any visible splash. If the inner glove is compromised, wash hands immediately with soap and cold water (warm water opens pores).

B. Eye & Face Protection

Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not safety glasses? Safety glasses have gaps. Fine powders (like pyrazolo-pyrimidines) drift on air currents and can bypass glasses, reacting with eye moisture to form acidic byproducts.

C. Respiratory Protection

Standard: Not required if working in a functioning fume hood.

  • Contingency: If weighing outside a hood (strongly discouraged) or during a large spill cleanup outside containment, use a Full-Face Respirator with P100 cartridges (organic vapor + HEPA).

D. Body Protection

Standard: Tyvek® Lab Coat (or equivalent non-woven polyethylene).

  • Rationale: Cotton lab coats trap particulates in the weave, creating a secondary exposure source in the laundry or breakroom. Disposable Tyvek sheds powder and is disposed of as hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 7-Chloro-2-methyl -2H-pyrazolo[4,3-d]pyrimidine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Solution Solution (e.g., DMSO/DMF) State_Check->Solution Dissolved Solid_PPE Standard PPE: - Nitrile Gloves (Double) - Splash Goggles - Tyvek Coat - Fume Hood Solid->Solid_PPE Solution_PPE Enhanced PPE: - Laminate/Thick Nitrile Gloves - Face Shield + Goggles - Impervious Apron Solution->Solution_PPE Action_Solid Action: Weighing/Transfer Use Anti-static gun if available Solid_PPE->Action_Solid Action_Sol Action: Dilution/Aliquot Watch for Glove Permeation Solution_PPE->Action_Sol

Figure 1: PPE Decision Logic based on physical state. Note the escalation for solution handling due to solvent permeation risks.

Operational Protocols

Protocol A: Safe Solubilization (DMSO/DMF)
  • Preparation: Place a chemically resistant tray inside the fume hood.

  • Weighing: Weigh the solid into a tared vial. Do not use weighing boats; weigh directly into the final vessel to minimize dust transfer.

  • Solvent Addition: Add solvent slowly.

    • Critical: If using DMSO, assume the solution is now a transdermal poison .

  • Vortexing: Cap the vial tightly. Vortex inside the hood. Do not walk around the lab with an uncapped vial.

Protocol B: Spill Response
  • Alert: Announce the spill to nearby personnel.

  • Solid Spill:

    • Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to prevent dust dispersal.

    • Wipe up carefully and place in a hazardous waste bag.

    • Clean area with 10% bleach followed by water to degrade trace residues.

  • Solution Spill:

    • Cover with absorbent pads immediately.

    • If DMSO is the solvent, double-bag the waste immediately to prevent vapor release.

Waste Disposal & Deactivation

Proper disposal is the final step of the experiment.

Waste StreamHandling Instruction
Solid Waste Collect in a dedicated "Halogenated Organics" solid waste drum. Label clearly with full chemical name.
Liquid Waste Segregate into "Halogenated Solvent Waste." Do not mix with strong acids (risk of HCl gas evolution).
Contaminated PPE Grossly contaminated gloves/Tyvek must be disposed of as hazardous chemical waste, not regular trash.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5356682, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Isomer Analog Safety Data). Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011).Handling and Management of Chemical Hazards, Updated Version.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
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7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
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